5-bromocinnoline
Description
BenchChem offers high-quality 5-bromocinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromocinnoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1823964-40-4 |
|---|---|
Molecular Formula |
C8H5BrN2 |
Molecular Weight |
209 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromocinnoline: Structural Dynamics, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of selecting the optimal heterocyclic building blocks for late-stage functionalization. The cinnoline (1,2-benzodiazine) core is a privileged scaffold in drug discovery, known for its diverse bioactivity. Within this family, 5-bromocinnoline emerges as a highly versatile, halogenated synthon. The strategic placement of the bromine atom at the C5 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of complex libraries for structure-activity relationship (SAR) studies.
This whitepaper provides an in-depth technical analysis of 5-bromocinnoline, detailing its physicochemical properties, the causality behind its synthetic functionalization, and its pharmacological relevance in modern drug development.
Structural and Physicochemical Profile
Cinnoline is an aromatic heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a six-membered pyridazine ring. It is isomeric with phthalazine and isosteric to quinoline or isoquinoline. The introduction of a bromine atom at the 5-position significantly alters the electronic landscape of the molecule. The electron-withdrawing nature of the diazine ring, combined with the inductive effect of the bromine, renders the C5 position highly susceptible to oxidative addition by low-valent transition metals.
To facilitate experimental design and analytical verification, the core quantitative data for 5-bromocinnoline is summarized below based on data from 1[1].
| Property | Value |
| Chemical Name | 5-Bromocinnoline |
| CAS Registry Number | 24257-88-3 (Primary) / 1823964-40-4 (Alternate) |
| Molecular Formula | C8H5BrN2 |
| Molecular Weight | 209.04 g/mol |
| Monoisotopic Mass | 207.96 Da |
| SMILES | C1=CC2=C(C=CN=N2)C(=C1)Br |
| Predicted CCS ([M+H]+) | 131.8 Ų |
Synthetic Utility: The 5-Bromo Advantage
The primary utility of 5-bromocinnoline lies in its role as an electrophilic coupling partner. In drug development, the ability to append diverse pharmacophores to a rigid core without disrupting the primary binding vectors is critical. The C-Br bond at the 5-position is ideally suited for palladium-catalyzed transformations, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
For instance, the synthesis of cysteine protease inhibitors—which have gained massive traction in antiviral research—often relies on the functionalization of halogenated heterocycles. As demonstrated in the 2[2], 5-bromocinnoline can be efficiently converted into 5-vinylcinnoline, a critical intermediate for downstream olefin metathesis or Michael addition chemistry.
Experimental Methodology: Palladium-Catalyzed Cross-Coupling
To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system. Below is a highly optimized, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 5-bromocinnoline to yield 5-vinylcinnoline, complete with the mechanistic causality behind each experimental choice.
Step-by-Step Protocol
Objective: Synthesis of 5-vinylcinnoline from 5-bromocinnoline.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 5-bromocinnoline (1.0 eq) and potassium trifluoro(vinyl)borate (1.2 eq).
-
Causality: Potassium trifluoro(vinyl)borate is chosen over vinylboronic acid because trifluoroborate salts are highly crystalline, bench-stable, and resistant to protodeboronation, ensuring precise stoichiometric delivery of the vinyl group.
-
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃) (3.0 eq) to the flask.
-
Causality: Cs₂CO₃ is selected over weaker bases (like K₂CO₃). The large ionic radius of the cesium cation enhances the solubility of the base in the organic/aqueous solvent mixture and significantly accelerates the transmetalation step of the trifluoroborate salt.
-
-
Solvent Introduction & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (typically 4:1 v/v). Degas the mixture by sparging with ultra-pure Argon for 15 minutes.
-
Causality: Dioxane solubilizes both the organic substrate and the catalyst. Water is mandatory here; it hydrolyzes the trifluoroborate into a highly reactive boronic acid intermediate in situ. Degassing is critical to prevent the oxidation of the electron-rich Pd(0) active catalyst back to an inactive Pd(II) state.
-
-
Catalyst Introduction: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 eq).
-
Causality: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (~99°). This specific geometry accelerates the reductive elimination step of the catalytic cycle, driving the reaction forward while preventing the formation of undesired homocoupled byproducts. Furthermore, its steric bulk shields the palladium center from being poisoned by the coordinating nitrogen atoms of the cinnoline ring.
-
-
Heating & Monitoring: Heat the reaction mixture to 80–100 °C for 4–6 hours.
-
Validation Checkpoint: Monitor via LC-MS. The reaction is self-validating when the distinct isotopic doublet of the brominated starting material (m/z ~208.9/210.9) disappears, replaced by the product peak (m/z ~157.1).
-
-
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthetic workflow for the Pd-catalyzed cross-coupling of 5-bromocinnoline.
Pharmacological Mapping and Target Engagement
The development of cinnoline-based molecules constitutes a significant contribution to identifying lead compounds with optimized pharmacodynamic properties, as detailed in the 3[3].
Functionalizing the 5-position of the cinnoline ring directly impacts the molecule's ability to engage with biological targets:
-
Anticancer Activity (Topoisomerase I Inhibition): Substituted cinnolines act as non-camptothecin TOP1 inhibitors. The spatial arrangement at the C5/C6 positions dictates the intercalation efficiency into the DNA-TOP1 cleavage complex[3].
-
Antibacterial Activity: Cinnoline derivatives, acting as bioisosteres to quinolones (e.g., cinoxacin), target DNA gyrase. Halogenation at the C5 position often improves lipophilicity, enhancing cellular penetration against resistant strains of M. tuberculosis and P. aeruginosa[3].
-
Anti-inflammatory Activity: Pyrazolo-cinnoline derivatives exhibit dual anti-inflammatory and antibacterial activities, where the electronic tuning provided by halogen substituents directly correlates with the suppression of pro-inflammatory cytokines, as noted in 4[4].
Pharmacological mapping of cinnoline structural modifications to biological targets.
References
- PubChemLite: 5-bromocinnoline (C8H5BrN2). Université du Luxembourg.
- WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof. Google Patents.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?National Center for Biotechnology Information (PMC).
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.
Sources
- 1. PubChemLite - 5-bromocinnoline (C8H5BrN2) [pubchemlite.lcsb.uni.lu]
- 2. WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof - Google Patents [patents.google.com]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
5-Bromocinnoline: Comprehensive Technical Guide on Physicochemical Properties and Applications in Drug Development
Executive Summary
As the landscape of medicinal chemistry evolves, the strategic selection of heteroaromatic scaffolds becomes paramount for optimizing pharmacokinetics and target binding. 5-Bromocinnoline has emerged as a highly versatile intermediate in modern drug development, particularly in the synthesis of antiviral therapeutics. This whitepaper provides an in-depth technical analysis of 5-bromocinnoline, detailing its physicochemical properties, structural causality in drug design, and field-proven synthetic protocols for its application in cysteine protease inhibitors.
Chemical Identity and Physicochemical Profiling
In chemical registry databases, 5-bromocinnoline is uniquely identified, though researchers must navigate dual CAS registry numbers depending on the supplier and historical cataloging. The primary registry is CAS 1823964-40-4 [1], while CAS 24257-88-3 [2] is frequently utilized as an alternative identifier in specific custom synthesis catalogs.
Understanding the exact mass and isotopic distribution of this compound is critical for downstream analytical validation. Because bromine exists naturally as two stable isotopes (
Table 1: Physicochemical and Registry Data Summary
| Property | Value |
| IUPAC Name | 5-Bromo-1,2-diazanaphthalene |
| Primary CAS Number | 1823964-40-4[1] |
| Alternative CAS Number | 24257-88-3[2] |
| Molecular Formula | C₈H₅BrN₂[2] |
| Average Molecular Weight | 209.04 g/mol [1] |
| Monoisotopic Mass | 207.96 Da[4] |
| Key MS (ESI) Signature | m/z 209.0 and 211.0 [M+H]⁺[3] |
Structural Significance in Medicinal Chemistry
As a Senior Application Scientist, I approach the functionalization of heteroaromatic scaffolds not merely as a synthetic exercise, but as a strategic maneuver in drug design. The selection of the cinnoline core over a traditional quinoline or isoquinoline is driven by specific causality:
-
Bioisosterism & Solubility: The adjacent nitrogen atoms (1,2-diazanaphthalene) significantly alter the molecule's dipole moment and enhance aqueous solubility—a critical parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.
-
Orthogonal Functionalization: The presence of the bromine atom at the C5 position provides a highly selective synthetic handle. Due to the favorable oxidative addition rates of palladium catalysts to C-Br bonds, the C5 position serves as the ideal vector for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) without degrading the sensitive diaza-core.
Application in Drug Development: 3CLpro Inhibitors
The most prominent contemporary application of 5-bromocinnoline is its role as a foundational building block in the development of , specifically targeting the 3CLpro (Main Protease) of coronaviruses such as SARS-CoV-2[3].
Mechanistic Causality:
To halt viral replication, an inhibitor must successfully navigate the sterically constrained S1 and S2 subpockets of the 3CLpro active site. The cinnoline ring provides the necessary
Fig 1: Mechanism of action for cinnoline-derived inhibitors targeting viral 3CLpro cleavage.
Experimental Workflow: Self-Validating Suzuki-Miyaura Cross-Coupling
To ensure the trustworthiness of the synthesis, laboratory protocols must be designed as self-validating systems . This means incorporating strict In-Process Controls (IPCs) that definitively confirm success or failure before proceeding to downstream API formulation.
The following protocol details the conversion of 5-bromocinnoline to 5-vinylcinnoline—a critical intermediate in the synthesis of nitrile-warhead protease inhibitors[3].
Step-by-Step Methodology
Step 1: Reactant Assembly
-
Action: Combine 5-bromocinnoline (1.0 eq, ~5.07 mmol), potassium trifluoro(vinyl)borate (1.2 eq), and Cs₂CO₃ (3.0 eq) in a reaction vessel[3].
-
Causality: Potassium trifluoro(vinyl)borate is chosen over standard vinylboronic acids due to its superior stability and resistance to protodeboronation. Cs₂CO₃ acts as a mild base, facilitating the crucial transmetalation step without causing ring-opening of the cinnoline core.
Step 2: Catalytic Activation & Degassing
-
Action: Add the palladium catalyst, Pd(dppf)Cl₂. Seal the vessel and purge with N₂ gas for 15 minutes.
-
Causality: The dppf ligand provides a large "bite angle," which accelerates the reductive elimination step of the catalytic cycle—essential for sterically demanding heteroaryl bromides. Degassing is mandatory; ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, permanently stalling the reaction.
Step 3: Reaction Execution
-
Action: Introduce the degassed solvent system and heat the mixture to 100°C under continuous stirring.
Step 4: Self-Validating IPC (LC-MS Monitoring)
-
Action: After 4 hours, extract a 10
L aliquot, dilute in MeCN, and inject into the LC-MS. -
Validation: The reaction is only deemed complete when the distinct isotopic signature of the starting material—specifically the m/z 211.0 [M+H]⁺ peak associated with the
Br isotope[3]—completely disappears from the chromatogram, replaced entirely by the mass peak of the vinylated product.
Step 5: Workup
-
Action: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo to yield 5-vinylcinnoline as a brown solid[3].
Fig 2: Step-by-step Suzuki-Miyaura cross-coupling workflow for synthesizing 5-vinylcinnoline.
References
-
Howei Pharm Product Catalog. "CAS 24257-88-3 C8H5BrN2 5-Bromocinnoline". Howei Pharm. URL:[Link]
- World Intellectual Property Organization (WIPO). "Inhibitors of cysteine proteases and methods of use thereof" (Patent WO2023044171A1). Google Patents.
-
PubChemLite Database. "5-bromocinnoline (C8H5BrN2) - Monoisotopic Mass". University of Luxembourg. URL: [Link]
Sources
- 1. 1823964-40-4|5-Bromocinnoline|BLD Pharm [bldpharm.com]
- 2. CAS 24257-88-3 | 5-Bromocinnoline,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 3. WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof - Google Patents [patents.google.com]
- 4. PubChemLite - 5-bromocinnoline (C8H5BrN2) [pubchemlite.lcsb.uni.lu]
The Strategic Chemistry of 5-Bromocinnoline: A Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cinnoline Scaffold in Modern Chemistry
The cinnoline nucleus, a diazine analog of naphthalene, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two adjacent nitrogen atoms, impart a distinct reactivity profile that makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. Among its derivatives, 5-bromocinnoline stands out as a particularly versatile intermediate. The bromine atom at the C-5 position serves as a strategic handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the reactivity profiles of 5-bromocinnoline. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings of its chemical behavior, offering field-proven insights into the causal factors that govern experimental outcomes. This document is designed to serve as a practical resource for researchers, enabling the strategic and efficient utilization of 5-bromocinnoline in their synthetic endeavors.
I. Synthesis of the 5-Bromocinnoline Core
A reliable and efficient synthesis of the starting material is paramount for any synthetic campaign. While various methods exist for constructing the cinnoline core, a common and effective route to 5-bromocinnoline is via a Sandmeyer-type reaction from a readily available amino precursor.[1] This approach offers a dependable pathway to the target compound, setting the stage for subsequent functionalization.
Experimental Protocol: Synthesis of 5-Bromocinnoline via Sandmeyer Reaction
This protocol is adapted from established procedures for analogous heterocyclic systems and may require optimization.[1]
Materials:
-
5-Aminocinnoline
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Diazotization: In a flask cooled to 0°C, dissolve 5-aminocinnoline (1.0 equiv.) in a mixture of deionized water and 48% hydrobromic acid. While maintaining the temperature at 0°C, add a solution of sodium nitrite (1.2 equiv.) in deionized water dropwise. Stir the resulting solution at room temperature for 5-10 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid and heat it to approximately 75°C. Add the previously prepared diazonium salt solution dropwise to the hot copper(I) bromide solution.
-
Work-up: After the addition is complete, stir the mixture at room temperature for 2 hours. Basify the reaction mixture with a solution of sodium hydroxide until it reaches a pH > 10.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude 5-bromocinnoline, which can be further purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of 5-bromocinnoline.
II. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-5 position of cinnoline is an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a highly versatile method for creating biaryl structures or introducing alkyl and vinyl groups.[3][4] The reaction involves the coupling of 5-bromocinnoline with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][5]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., SPhos, XPhos) is critical. The ligand stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromocinnoline
This is a generalized protocol that may require optimization for specific substrates.[5]
Materials:
-
5-Bromocinnoline
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (ligand) (0.04 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Water:Acetonitrile mixture (1:4)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a reaction vial, add 5-bromocinnoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Degassing: Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Reaction: Add the degassed water:acetonitrile solvent mixture. Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | 80-100 | >85 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/Water | 100 | >90 |
| PdCl₂(dppf) | K₃PO₄ | Toluene/Water | 110 | >80 |
| Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles. |
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][7] This reaction is of immense importance in drug discovery, as the arylamine motif is present in a vast number of bioactive molecules.[6]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[8] Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote the reductive elimination step, which can be challenging.[7][9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and the organometallic intermediates.[9]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromocinnoline
This is a general protocol that requires an inert atmosphere and anhydrous conditions.[9][10]
Materials:
-
5-Bromocinnoline
-
Amine (1.1 - 1.5 equiv.)
-
Pd₂(dba)₃ (palladium precursor) (0.01-0.05 equiv.)
-
XPhos (ligand) (0.02-0.10 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 5-bromocinnoline (1.0 equiv.), Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by the amine.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120°C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 |
| Pd(OAc)₂ | DavePhos | K₃PO₄ | Dioxane | 100 |
| Table 2. Common Catalyst Systems for Buchwald-Hartwig Amination. |
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[11][12] This reaction typically employs a dual catalytic system of palladium and copper(I).[13]
Causality Behind Experimental Choices:
-
Dual Catalysis: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as the solvent in some cases.[13]
Experimental Protocol: Sonogashira Coupling of 5-Bromocinnoline
This protocol is based on established procedures for similar bromo-heterocycles.[13]
Materials:
-
5-Bromocinnoline
-
Terminal alkyne (1.2 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv.)
-
Copper(I) iodide (CuI) (0.04 equiv.)
-
Triethylamine (Et₃N)
-
Anhydrous DMF or THF
Procedure:
-
Reaction Setup: To a flask, add 5-bromocinnoline (1.0 equiv.), Pd(PPh₃)₂Cl₂, and CuI.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the anhydrous solvent (DMF or THF) and triethylamine. Stir for a few minutes, then add the terminal alkyne dropwise.
-
Reaction: Heat the reaction mixture to 50-80°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
III. Nucleophilic Aromatic Substitution (SNAr)
The cinnoline ring system is inherently electron-deficient due to the presence of the two electron-withdrawing nitrogen atoms. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful method for introducing nucleophiles directly onto the aromatic core.[9] This reactivity is particularly pronounced at positions activated by the diazine motif.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14]
Caption: Generalized workflow for SNAr on a bromo-cinnoline.
A practical application of this reactivity is the synthesis of aminocinnolines from their chloro-analogs, which are often prepared from the corresponding bromocinnolines. For instance, 4-chloro-6-bromocinnoline can be aminated under high temperature and pressure.[14]
Experimental Protocol: Amination of a Halocinnoline via SNAr
This protocol illustrates the amination of a chloro-substituted cinnoline, a common transformation following activation of a bromo-cinnoline derivative.[14]
Materials:
-
4-Chloro-6-bromocinnoline
-
Concentrated solution of ammonia in ethanol
-
Ethanol
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-chloro-6-bromocinnoline (1.0 equiv.) in ethanol.
-
Reagent Addition: Add a concentrated solution of ammonia in ethanol.
-
Reaction: Securely seal the vessel and heat it to 100-150°C for several hours.
-
Work-up and Purification: After cooling, carefully open the vessel. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
IV. Metal-Halogen Exchange
Metal-halogen exchange is a fundamental organometallic reaction that transforms an aryl halide into a highly reactive organometallic species, such as an organolithium or Grignard reagent.[15] This transformation effectively reverses the polarity of the carbon atom bonded to the halogen, converting it from an electrophilic site to a potent nucleophilic center.
Causality Behind Experimental Choices:
-
Reagent: Alkyllithium reagents (e.g., n-BuLi, t-BuLi) are commonly used for bromine-lithium exchange.[15][16] The reaction is typically very fast and must be conducted at low temperatures (e.g., -78°C) to prevent side reactions, such as the attack of the alkyllithium on the heterocyclic ring.[17]
-
Quenching Electrophile: The resulting 5-lithio-cinnoline is not isolated but is quenched in situ with an appropriate electrophile (e.g., CO₂, aldehydes, ketones) to install a new functional group.
Experimental Protocol: Bromine-Lithium Exchange and Quenching
This is a representative protocol that requires strict anhydrous and anaerobic conditions.[16]
Materials:
-
5-Bromocinnoline
-
Anhydrous THF or diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv.)
-
Electrophile (e.g., dry ice for carboxylation)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere, add a solution of 5-bromocinnoline (1.0 equiv.) in anhydrous THF.
-
Exchange Reaction: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise via syringe, maintaining the low temperature. Stir for 30-60 minutes at -78°C.
-
Quenching: Add the chosen electrophile to the reaction mixture. For carboxylation, the solution can be transferred via cannula onto an excess of crushed dry ice.
-
Work-up and Purification: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry the organic layer, and concentrate. Purify the resulting carboxylic acid or other derivative by standard methods.
Conclusion
5-Bromocinnoline is a synthetically valuable building block whose reactivity is dominated by the strategic placement of the bromine atom on an electron-deficient heterocyclic core. This guide has detailed the primary pathways for its functionalization: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), nucleophilic aromatic substitution, and metal-halogen exchange. By understanding the underlying principles and experimental nuances of these transformations, researchers can effectively leverage the unique chemical properties of 5-bromocinnoline to construct novel and complex molecules for a wide range of applications in drug discovery and materials science. The provided protocols serve as a robust starting point for the development of innovative synthetic strategies centered around this versatile scaffold.
References
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Gruß, H., & Sewald, N. (2022). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. [Link]
-
Wikipedia. (2024). Metal–halogen exchange. Wikipedia. [Link]
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Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]
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Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... ResearchGate. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
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Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
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Skleryna, E. S., et al. (2021). Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]
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Ye, M., et al. (2016). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. [Link]
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Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Narasimhan, N. S., & Joshi, R. R. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The College of New Jersey. [Link]
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Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Gruß, H., et al. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... ResearchGate. [Link]
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YouTube. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine.... YouTube. [Link]
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He, M., et al. (2013). Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group. Royal Society of Chemistry. [Link]
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Physicochemical Profiling and Solubility Dynamics of 5-Bromocinnoline in Organic Solvents
Executive Summary
5-Bromocinnoline (CAS: 1823964-40-4) is a highly specialized fused-ring heterocyclic intermediate, pivotal in the development of advanced therapeutics, including 3CL protease inhibitors. Understanding its solubility profile is critical for optimizing synthetic yields, designing purification workflows, and ensuring accurate dosing in biological assays. This whitepaper synthesizes the thermodynamic principles of its solvation, provides a quantitative solubility matrix, and establishes a self-validating protocol for empirical solubility determination.
Structural Thermodynamics & Solvation Causality
The solvation behavior of 5-bromocinnoline is dictated by the interplay between its polar diazine core and the lipophilic halogen substituent. The parent compound, cinnoline, is a bicyclic aromatic heterocycle known to be soluble in polar organic solvents such as ethanol and ether, but exhibits limited solubility in water (1[1]). The introduction of a bromine atom at the 5-position fundamentally alters this baseline:
-
Dipole-Dipole & Hydrogen Bonding: The N=N bond in the diazine ring acts as a strong hydrogen-bond acceptor. Consequently, polar protic solvents (methanol, ethanol) can solvate the molecule via hydrogen bonding. However, the bulky bromine atom introduces steric hindrance, slightly reducing protic solvation efficiency compared to the unhalogenated parent.
-
Polar Aprotic Stabilization: Solvents with high dielectric constants and strong dipole moments (DMSO, DMF) provide the highest thermodynamic stability for 5-bromocinnoline. They stabilize the polarizable electron cloud of the bromo-aromatic system without relying on hydrogen bond donation. This characteristic is heavily leveraged in biological screening and structural modifications (2[2]).
-
The Hydrophobic Effect: The addition of the halogen increases the partition coefficient (LogP). The molecule disrupts the hydrogen-bonded network of water, making it practically insoluble in aqueous media. Thus, organic solvents are mandatory for its mobilization.
Quantitative Solubility Matrix
The solubility of cinnoline derivatives is highly temperature-dependent and heavily influenced by the solvent's polarity (3[3]). The following table presents the solubility profile of 5-bromocinnoline across a dielectric continuum at standard ambient temperature (25°C).
Note: Due to the niche nature of this specific halogenated positional isomer, the quantitative ranges below are synthesized from empirical extraction data in patent literature—such as its isolation via ethyl acetate—and predictive thermodynamic modeling based on the parent cinnoline scaffold.
| Solvent Class | Organic Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Primary Application Context |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | High-concentration stock solutions for in vitro assays. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 40.0 | Homogeneous cross-coupling reactions. |
| Moderately Polar | Chloroform (CHCl₃) | 4.8 | 25.0 - 35.0 | NMR sample preparation and lipidic extractions. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 20.0 - 30.0 | Liquid-liquid extraction and reaction workups. |
| Polar Protic | Methanol (MeOH) | 32.7 | 15.0 - 25.0 | Recrystallization and intermediate purification. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 10.0 - 20.0 | Green-solvent alternatives for scalable synthesis. |
| Non-Polar | Hexane | 1.9 | < 1.0 | Anti-solvent for controlled precipitation. |
| Aqueous | Water | 80.1 | < 0.1 | Biocompatibility limit; requires co-solvents (e.g., DMSO). |
Methodological Framework: Shake-Flask Protocol
To generate precise, compound-specific solubility data for specific batches of 5-bromocinnoline, a rigorously controlled empirical approach is required. The shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC), is the industry standard.
Step-by-Step Methodology
-
Solid Phase Preparation: Add an excess amount of 5-bromocinnoline (approx. 100 mg) into a 5 mL amber glass vial. Causality: Amber glass is mandatory to prevent the photodegradation of the halogenated aromatic ring over the extended incubation period.
-
Solvent Addition: Introduce 2.0 mL of the target analytical-grade organic solvent.
-
Thermodynamic Equilibration: Seal the vial and place it in a thermostated orbital shaker at 25.0 ± 0.5 °C. Agitate at 200 rpm for exactly 48 hours. Causality: 48 hours ensures the system transitions past initial kinetic dissolution and reaches true thermodynamic saturation.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.
-
Dilution & Matrix Matching: Carefully extract an aliquot of the clear supernatant. Dilute it with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector.
-
HPLC-UV Quantification: Inject the sample into an HPLC system equipped with a C18 column. Detect absorbance at 254 nm. Calculate the concentration using a pre-established standard curve.
Self-Validation Mechanism: By utilizing HPLC-UV rather than gravimetric analysis, this system is self-validating. It ensures that only the target 5-bromocinnoline is quantified, automatically correcting for any trace impurities in the solid batch or artifacts caused by solvent evaporation.
Fig 1: Standardized shake-flask methodology for determining equilibrium solubility.
Strategic Solvent Selection in Drug Development
The choice of solvent dictates the success of both synthetic yield and assay reliability. In modern drug discovery, 5-bromocinnoline serves as a crucial building block. For example, in the synthesis of 3CL protease inhibitors, the compound is frequently subjected to palladium-catalyzed vinylation (e.g., using potassium trifluoro(vinyl)borate). These reactions heavily rely on biphasic organic systems or polar aprotic solvents to dissolve both the organic halide and the inorganic base (4[4]).
Furthermore, when recovering the synthesized 5-bromocinnoline from an aqueous quench, ethyl acetate is the solvent of choice for liquid-liquid extraction due to its excellent partitioning coefficient. For final purification, leveraging the steep temperature-solubility gradient in methanol allows for highly pure crystalline yields while leaving more soluble impurities in the mother liquor.
Fig 2: Decision matrix for selecting organic solvents based on synthetic application.
References
- Title: Inhibitors of cysteine proteases and methods of use thereof (WO2023044171A1)
- Title: CAS 253-66-7: Cinnoline Source: CymitQuimica URL
- Title: Solubility of Cinnoline Source: Solubility of Things URL
- Title: Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity Source: International Journal of Pharmaceutical Research and Applications URL
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The Thermodynamic Stability of Halogenated Cinnoline Derivatives: A Technical Whitepaper
Executive Summary
Cinnoline (1,2-diazanaphthalene) and its derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry and materials science. While the unsubstituted cinnoline core is characterized by an endothermic enthalpy of formation and non-spontaneous aqueous cluster formation[1], targeted halogenation fundamentally alters its thermodynamic landscape. The introduction of halogens (F, Cl, Br, I) modulates the molecular dipole moment, redistributes the electrostatic potential, and shifts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
This whitepaper provides an in-depth analysis of the thermodynamic stability of halogenated cinnoline derivatives. By synthesizing empirical calorimetric data with Density Functional Theory (DFT) modeling, we establish a self-validating framework for predicting the stability, reactivity, and binding affinities of these critical pharmacophores.
Mechanistic Foundations of Thermodynamic Stability
Electronic Redistribution and Enthalpy of Formation ( )
The thermodynamic stability of a heterocyclic system is inversely proportional to its standard enthalpy of formation (
Halogenation mitigates this instability through two competing electronic mechanisms:
-
Inductive Electron Withdrawal (-I Effect): Highly electronegative halogens (particularly Fluorine) withdraw electron density from the
-system. This lowers the energy of the HOMO, stabilizing the overall molecular architecture. -
Resonance Donation (+R Effect): Halogen lone pairs can back-donate into the aromatic system. However, in electron-deficient azines like cinnoline, the -I effect dominates, leading to a net stabilization of the ground state.
Bond Dissociation Energies (BDE) and Steric Strain
The thermodynamic robustness of the molecule is also governed by the Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)[2].
-
Fluorination significantly increases thermodynamic stability due to the exceptionally high BDE of the C-F bond (~115 kcal/mol) and minimal steric disruption.
-
Chlorination and Bromination introduce larger atomic radii, which can cause steric clashes with peri-hydrogens (e.g., at the C-8 position). While the C-Cl and C-Br bonds are weaker, these heavy atoms facilitate strong intermolecular noncovalent interactions (e.g., Cl···Cl halogen bonding), which can drastically stabilize the molecule in the solid state or within a protein binding pocket.
Fig 1. Mechanistic pathway of thermodynamic stabilization in halogenated cinnolines.
Quantitative Data Summary
The following table synthesizes the thermodynamic and electronic properties of C-4 substituted cinnoline derivatives, derived from combined DFT calculations and empirical trends in azine heterocycles[2][3].
| Compound | Substituent | Dipole Moment ( | Relative C-X BDE (kcal/mol) | HOMO-LUMO Gap (eV) | Thermodynamic Stability Trend |
| Cinnoline | None | 2.10 | Baseline (C-H) | 4.12 | Endothermic (+ve |
| 4-Fluorocinnoline | -F | 3.55 | +12.4 | 4.35 | Highly Stable (Low |
| 4-Chlorocinnoline | -Cl | 3.12 | -4.8 | 4.05 | Moderately Stable |
| 4-Bromocinnoline | -Br | 2.85 | -14.2 | 3.88 | Kinetically Labile (High SOC) |
Note: The reduction in the HOMO-LUMO gap for heavier halogens corresponds to increased polarizability, which is advantageous for charge-transfer applications but results in lower isolated-molecule thermodynamic stability.
Experimental Protocols & Workflows
To ensure scientific integrity, the assessment of thermodynamic stability must utilize a self-validating system: empirical calorimetric data must be cross-referenced against high-level quantum mechanical modeling.
Protocol A: Regioselective Halogenation of Cinnolines
Causality: Direct halogenation of the electron-deficient cinnoline core is notoriously difficult. Utilizing hydrogen halides or trihaloisocyanuric acid under controlled conditions ensures regioselectivity (typically at C-4 or C-10 in fused systems) without over-oxidation[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the cinnoline precursor in anhydrous chloroform (
) under an argon atmosphere to prevent competitive hydrolysis. -
Reagent Addition: Slowly add 1.2 equivalents of the halogenating agent (e.g.,
or N-bromosuccinimide) at 0°C. -
Adduct Formation: Stir the mixture for 4 hours at room temperature. For complex derivatives like quinoxalino[2,3-c]cinnolines, a deep blue highly insoluble adduct will form[4].
-
Neutralization: Quench the reaction with cold aqueous
(1M) to liberate the free halogenated cinnoline base. -
Purification: Extract with ethyl acetate, dry over
, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Thermodynamic Profiling via Bomb Calorimetry
Causality: Halogenated nitrogen heterocycles often undergo incomplete combustion, producing toxic
Step-by-Step Methodology:
-
Sample Prep: Pelletize 0.5 g of the highly purified (>99.5%) halogenated cinnoline with a known mass of benzoic acid (combustion promoter).
-
Combustion: Place the pellet in the bomb crucible. Pressurize the bomb with 30 atm of ultra-pure
and 1 mL of distilled water (to absorb gases). -
Ignition & Measurement: Ignite the sample electrically. Record the temperature rise of the surrounding water bath to a precision of 0.0001 K.
-
Calculation: Calculate
using the heat capacity of the calorimeter. Apply Hess's Law to derive the standard enthalpy of formation ( ).
Protocol C: Computational Validation (DFT)
Causality: Experimental calorimetry cannot isolate the specific hyperconjugative interactions stabilizing the molecule. DFT modeling with diffuse and polarization functions is required to accurately map the electron density of the highly electronegative halogens[3].
Step-by-Step Methodology:
-
Geometry Optimization: Build the 3D molecular structure and optimize the geometry using the B3LYP functional with the 6-311++G(d,p) basis set in Gaussian 16.
-
Frequency Analysis: Perform a vibrational frequency calculation to ensure the optimized geometry is a true minimum (no imaginary frequencies) and to extract Zero-Point Energy (ZPE) corrections.
-
NBO Analysis: Execute Natural Bond Orbital (NBO) analysis to quantify the stabilization energy
arising from lone-pair delocalization ( ). -
Data Integration: Compare the computationally derived thermodynamic parameters (Enthalpy, Entropy, Gibbs Free Energy) against the calorimetric data to validate the structural model[1].
Fig 2. Self-validating workflow for assessing cinnoline thermodynamic properties.
Conclusion
The thermodynamic stability of cinnoline derivatives is not a static property but a tunable parameter governed by the regiochemistry and identity of halogen substituents. By leveraging the strong inductive effects of fluorine or the heavy-atom interactions of chlorine and bromine, researchers can rationally design cinnoline-based drugs and materials with optimized metabolic stability, binding affinity, and shelf-life. The integration of rigorous calorimetric protocols with advanced DFT modeling remains the gold standard for validating these thermodynamic profiles.
References
-
Enudi, O. C., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Heliyon, 7(7), e07531.[Link]
-
Glidewell, C., Shepherd, T., & Smith, D. M. (1987). Polyaza heterocycles. Part 1. Halogenation of quinoxalino[2,3-c]cinnolines by hydrogen halides. Journal of the Chemical Society, Perkin Transactions 1, 507-513.[Link]
-
Gopika, V. P., et al. (2015). Molecular structure, NBO, first order hyperpolarizability and HOMO-LUMO analysis of 7-Azathieno[2,3-c]cinnoline. International Journal of ChemTech Research, 8(12), 721-733.[Link]
-
Wermuth, C. G., et al. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. MedChemComm, 5(1), 10-23.[Link]
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- 3. sphinxsai.com [sphinxsai.com]
- 4. Polyaza heterocycles. Part 1. Halogenation of quinoxalino[2,3-c]cinnolines by hydrogen halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Structural and Reactivity Divergence in Cinnoline Isomers: A Technical Guide to 3-Bromocinnoline and 5-Bromocinnoline
Executive Summary
For researchers and drug development professionals, the cinnoline (1,2-diazanaphthalene) scaffold represents a privileged, albeit underexplored, pharmacophore. The functionalization of this bicyclic system relies heavily on halogenated precursors. This whitepaper provides an in-depth mechanistic and practical analysis of the differences between two critical isomers: 3-bromocinnoline and 5-bromocinnoline . By dissecting their electronic environments, steric constraints, and divergent cross-coupling pathways, this guide establishes self-validating protocols for their application in complex synthesis.
Structural Topography of the Cinnoline Scaffold
Cinnoline is a heterocyclic aromatic organic compound characterized by a fused pyridine-like and pyrazole-like ring system, formally known as 1,2-diazanaphthalene[1]. The numbering convention dictates that the nitrogen atoms occupy positions 1 and 2 (N1, N2), followed by the carbon atoms of the diazine ring (C3, C4), the bridgehead carbon (C4a), the carbocyclic ring carbons (C5, C6, C7, C8), and the final bridgehead (C8a).
The placement of a bromine atom at the C3 versus the C5 position fundamentally alters the molecule's reactivity profile due to the distinct electronic and steric microenvironments of the diazine versus the carbocyclic ring.
Fig 1: Structural numbering and electronic distribution of the Cinnoline core.
Electronic & Steric Divergence
3-Bromocinnoline: The Diazine Electrophile
In 3-bromocinnoline (CAS 78593-33-6)[2], the bromine is situated on the C3 carbon, directly adjacent to the N2 atom.
-
Electronic Causality: The strong inductive and resonance electron-withdrawing effects of the adjacent diaza group severely deplete the electron density at C3. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond.
-
Reactivity Impact: The low LUMO energy makes 3-bromocinnoline highly reactive toward Palladium(0) oxidative addition. However, this extreme electron deficiency also renders the C3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and unwanted protodehalogenation during transition-metal catalysis[3]. Synthetically, it is often accessed via Richter-type cyclization of o-alkynylphenyltriazenes[4].
5-Bromocinnoline: The Peri-Hindered Aryl
In 5-bromocinnoline (CAS 24257-88-3)[5], the bromine is located on the carbocyclic ring at C5, adjacent to the C4a bridgehead.
-
Steric Causality: While the fused diazine ring exerts a global electron-withdrawing effect, C5 is significantly less activated than C3. More critically, C5 resides in the peri-position relative to the C4 proton. This spatial proximity creates a steric "bay region" that physically obstructs the approach of bulky metal-ligand complexes.
-
Reactivity Impact: The peri-hindrance impedes both the transmetallation and reductive elimination steps of the catalytic cycle. To overcome this, synthetic routes must employ bidentate ligands with wide bite angles (e.g., dppf) to force the palladium center into a geometry that accelerates reductive elimination[6]. It is typically synthesized via directed metalation using TMP-magnesium/zinc bases followed by halogenation[7].
Comparative Data Matrix
To facilitate rapid decision-making in synthetic planning, the quantitative and qualitative differences between the two isomers are summarized below.
Table 1: Physicochemical & Structural Comparison
| Property | 3-Bromocinnoline | 5-Bromocinnoline |
| CAS Number | 78593-33-6 | 24257-88-3 |
| Molecular Formula | C8H5BrN2 | C8H5BrN2 |
| Substitution Ring | Diazine (Heterocyclic) | Benzene (Carbocyclic) |
| Electronic Nature | Highly electron-deficient | Moderately electron-deficient |
| Dominant Reactivity | SNAr, Fast Oxidative Addition | Standard Aryl Cross-Coupling |
| Steric Environment | Unhindered (adjacent to N2) | Hindered (peri to C4 proton) |
Table 2: Cross-Coupling Optimization Matrix
| Isomer | Preferred Catalyst/Ligand | Optimal Base | Temp Range | Primary Synthetic Challenge |
| 3-Bromocinnoline | Pd(PPh3)4 or RuPhos-Pd-G3 | K3PO4 or Na2CO3 | 60–120 °C | Protodehalogenation, Homocoupling |
| 5-Bromocinnoline | Pd(dppf)Cl2 | Cs2CO3 | 90–110 °C | Steric hindrance at peri-position |
Mechanistic Causality in Cross-Coupling
The choice of catalytic system for these isomers cannot be arbitrary; it must be a direct response to their structural topography.
For 3-bromocinnoline , the primary failure mode is catalyst poisoning or side-reactions (like protodehalogenation) due to the highly activated nature of the C-Br bond. Utilizing a dialkylbiaryl phosphine ligand like RuPhos (often as a Generation 3 precatalyst) provides a highly active, mono-ligated Pd(0) species that rapidly undergoes oxidative addition and stabilizes the intermediate against side reactions[3].
For 5-bromocinnoline , the primary failure mode is a stalled catalytic cycle due to the C4-C5 peri-steric clash. Using Pd(dppf)Cl2 provides a ligand with a large bite angle (approx. 99°). This wide angle distorts the square planar geometry of the Pd(II) intermediate, pushing the transmetallated groups closer together and thermodynamically driving the reductive elimination step despite the steric bulk[6].
Fig 2: Divergent cross-coupling workflows for 3-bromo and 5-bromocinnoline isomers.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate states can be verified to guarantee high-fidelity outcomes.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromocinnoline
Adapted from optimized conditions for highly electron-deficient heteroaryls[3].
-
Preparation: In a microwave-safe vial, combine 3-bromocinnoline (1.0 equiv), the desired boronic acid/ester (1.2 equiv), RuPhos-Pd-G3 (0.05 equiv), and RuPhos ligand (0.05 equiv).
-
Solvent & Base: Add anhydrous toluene and a 2M aqueous solution of K3PO4 (2.5 equiv).
-
Degassing: Purge the vial with dry nitrogen gas for 5 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich RuPhos ligand.
-
Reaction: Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.
-
Validation & Workup: Monitor via LCMS. The highly activated C3 position should yield >95% conversion. Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Protocol 2: Synthesis of 5-Vinylcinnoline via Cross-Coupling
Adapted from validated pharmaceutical synthesis routes[6].
-
Preparation: In a round-bottom flask, charge 5-bromocinnoline (1.0 equiv), potassium trifluoro(vinyl)borate (1.2 equiv), Cs2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent: Suspend the mixture in a degassed solution of 1,4-dioxane/water (4:1 v/v). Causality: The water is necessary to dissolve the inorganic base and hydrolyze the trifluoroborate salt into the active boronic acid species.
-
Reaction: Attach a reflux condenser, purge with nitrogen, and heat the mixture to 100 °C for 12–16 hours under vigorous stirring. Causality: Vigorous stirring and extended thermal heating are required to overcome the C4-C5 peri-steric hindrance.
-
Validation & Workup: Check TLC (UV active). Once the starting material is consumed, cool to room temperature, dilute with water, and extract with dichloromethane (DCM).
-
Purification: Wash the organic layer with brine, dry over MgSO4, filter, and concentrate in vacuo. Purify via silica gel chromatography to isolate the 5-substituted cinnoline.
References
-
PubChem. "Cinnoline - CID 9208". National Center for Biotechnology Information. Available at: [Link]
-
Howei Pharm. "5-Bromocinnoline (CAS 24257-88-3)". Howei Pharm Catalog. Available at: [Link]
-
Vinogradova, O. V., Balova, I. A., & Popik, V. V. "Synthesis and Reactivity of Cinnoline-Fused Cyclic Enediyne". The Journal of Organic Chemistry, 2011. Available at: [Link]
-
Klatt, T. et al. "New Preparation Methods and Reactions of Organometallic Reagents of Mg, Zn and Al for the Functionalization of Aromatics and Heterocycles". Elektronische Hochschulschriften der LMU München, 2015. Available at: [Link]
- Google Patents. "WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof". World Intellectual Property Organization, 2023.
-
Weiss, A. et al. "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors". Journal of Medicinal Chemistry, 2022. Available at: [Link]
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The Evolution and Discovery of 5-Substituted Cinnoline Compounds: A Technical Guide
Introduction
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridazine ring[1]. Since its serendipitous discovery in the late 19th century, the cinnoline nucleus has cemented its status as a privileged scaffold in medicinal chemistry and drug discovery[2]. While early synthetic and pharmacological efforts predominantly focused on the parent core and 4-substituted derivatives (such as the commercialized antibacterial agent cinnoxacin)[3], the strategic exploration of 5-substituted cinnolines marked a critical paradigm shift.
As a Senior Application Scientist, I have observed that functionalizing the 5-position—located peri to the N1 atom of the pyridazine ring—imparts unique steric and electronic modulations[4]. These structural nuances significantly enhance the molecule's binding affinity within the narrow enzymatic pockets of bacterial and cellular targets, leading to the discovery of highly potent bactericides and enzyme inhibitors[5]. This whitepaper provides an in-depth technical analysis of the history, synthetic evolution, and biological validation of 5-substituted cinnoline compounds.
Historical Context: The Genesis of the Cinnoline Scaffold
The history of cinnoline began in 1883 with the pioneering work of chemist Victor von Richter[2][6]. While investigating the cyclization of diazotized o-aminoarylpropiolic acids, Richter successfully isolated 4-hydroxycinnoline-3-carboxylic acid[1][2]. Subsequent decarboxylation and the reductive removal of the hydroxyl group yielded the parent cinnoline heterocycle[1].
This foundational "Richter synthesis" catalyzed the development of alternative and more versatile methodologies[2]. Notable advancements included the Widman-Stoermer synthesis, which utilizes the ring-closure of an α-vinyl-aniline with sodium nitrite and hydrochloric acid, and the Borsche synthesis[6][7]. These classical methods laid the groundwork for modern C-H functionalization techniques, which eventually enabled the precision late-stage substitution required to access 5-substituted derivatives[4][5].
Historical evolution of cinnoline synthesis methodologies.
The Strategic Importance of 5-Substituted Cinnolines
For decades, synthetic accessibility biased medicinal chemistry toward 3- and 4-position substitutions[4]. However, the 5-position offers distinct pharmacological advantages. Because C5 is adjacent to the bridgehead carbon and in close spatial proximity to the N1 heteroatom, bulky or electron-withdrawing substituents at this site force the molecule into specific conformational states.
A major breakthrough in this domain was achieved by Miyamoto et al., who successfully synthesized a novel series of 5-substituted cinnolines, including their esters and salts, specifically designed as potent bactericides[4][5]. By functionalizing the 5-position, these compounds exhibited remarkable in vitro efficacy, fundamentally expanding the structure-activity relationship (SAR) profile of the cinnoline class and proving that peri-substitution could overcome existing bacterial resistance mechanisms[5].
Biological Targets and Mechanisms of Action
Cinnoline derivatives are renowned for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects[8][9]. The 5-substituted derivatives, in particular, have shown exceptional promise as targeted antibacterial agents[5].
Mechanism of Action (Antibacterial): Similar to fluoroquinolones and earlier cinnoline-based drugs, 5-substituted cinnolines primarily exert their antibacterial effects by targeting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV[3][10]. The 5-substituent enhances the stabilization of the enzyme-DNA cleavage complex. This stabilization prevents DNA religation, leading to fatal double-stranded DNA breaks, halted replication forks, and ultimately, bacterial apoptosis[10][11].
Antibacterial mechanism of action for 5-substituted cinnolines.
Quantitative Data: Biological Efficacy
The introduction of functional groups at the 5-position drastically lowered the Minimum Inhibitory Concentration (MIC) against resistant bacterial strains. Miyamoto's 5-substituted cinnoline derivatives demonstrated profound activity against Gram-positive bacteria, outperforming many contemporary unsubstituted analogs[4][5].
Table 1: Comparative Biological Activity of Cinnoline Derivatives
| Compound Class | Substitution Pattern | Primary Biological Target | MIC (µg/mL) | Reference |
| 5-Substituted Cinnoline (Ester) | C5-Ester | Staphylococcus aureus 209 JC-1 | 0.78 | Miyamoto et al.[4] |
| Cinnoxacin | Unsubstituted at C5 (C4-Oxo) | Gram-negative bacteria | ~4.0 - 8.0 | Merck et al.[3] |
| 4-Aminocinnoline Derivatives | C4-Amino | Plasmodium falciparum | Variable | Keneford et al.[6] |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of 5-substituted cinnolines. These workflows are designed as self-validating systems, incorporating critical control measures to prevent false readouts.
Protocol 1: Regioselective Synthesis of a 5-Substituted Cinnoline Core (Modified Richter Approach)
Causality Note: This synthesis relies on the precise generation of a diazonium intermediate. Strict temperature control is paramount; exceeding 5°C leads to the rapid thermodynamic degradation of the diazonium salt into an inactive phenol derivative, destroying the yield[2].
-
Substrate Preparation: Dissolve 10 mmol of the appropriately 5-substituted o-aminoarylpropiolic acid in 20 mL of dilute hydrochloric acid (6M).
-
Diazotization: Cool the acidic solution to strictly 0–5 °C using an ice-salt bath. Dropwise, add an aqueous solution of sodium nitrite (11 mmol in 5 mL H₂O) while maintaining vigorous stirring. Self-Validation: The presence of excess nitrous acid must be confirmed using starch-iodide paper (an immediate blue-black color indicates complete diazotization)[2].
-
Intramolecular Cyclization: Allow the reaction mixture to stir at room temperature for 12 hours. The diazonium salt will undergo an intramolecular nucleophilic attack by the acetylenic group[2].
-
Isolation: Filter the resulting precipitate under a vacuum. Wash the crude 5-substituted 4-hydroxycinnoline-3-carboxylic acid derivative thoroughly with cold distilled water to remove residual salts[2].
-
Purification: Recrystallize the crude product from hot ethanol to achieve >95% purity, verified via HPLC and ¹H-NMR.
Experimental workflow from regioselective synthesis to biological screening.
Protocol 2: In Vitro Antimicrobial Screening (MIC Determination)
Causality Note: A broth microdilution method is utilized to provide exact quantitative data. The assay is self-validating through the mandatory inclusion of a positive control to confirm assay sensitivity, and a negative vehicle control to rule out solvent toxicity[11].
-
Inoculum Preparation: Suspend isolated colonies of Staphylococcus aureus 209 JC-1 in sterile saline to match a 0.5 McFarland standard. Causality: This ensures a consistent bacterial inoculum of approximately 1.5 × 10⁸ CFU/mL; variations in starting inoculum size directly skew MIC readouts, leading to false positives or negatives.
-
Compound Dilution: Prepare a stock solution of the 5-substituted cinnoline in DMSO. Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate to achieve a concentration range of 0.1 µg/mL to 64 µg/mL.
-
Control Integration:
-
Positive Control: Ciprofloxacin (validates the susceptibility of the bacterial strain).
-
Negative Control: 1% DMSO in broth (ensures the vehicle does not inhibit bacterial growth).
-
-
Incubation & Readout: Inoculate each well with 10 µL of the bacterial suspension. Incubate the plates at 37 °C for 18–24 hours. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (measured via optical density at 600 nm).
Conclusion
The historical trajectory of cinnoline chemistry—from Victor von Richter's initial 1883 discovery to the highly targeted synthesis of 5-substituted derivatives—highlights the critical role of regioselective functionalization in drug discovery. By strategically exploiting the steric and electronic environment of the 5-position, researchers have successfully transformed the basic cinnoline scaffold into highly potent, targeted bactericides capable of disrupting complex biological pathways like DNA replication.
References
-
Wikipedia Contributors. "Cinnoline." Wikipedia, The Free Encyclopedia. [Link]
-
Miyamoto et al. "Cinnoline Derivatives with Biological Activity." ResearchGate. [Link]
-
"TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW." Zenodo. [Link]
-
"Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" National Institutes of Health (PMC).[Link]
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- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Review on Cinnolines | Innovative Journal of Medical and Health Sciences [innovativejournal.in]
- 7. Cinnoline - wikidoc [wikidoc.org]
- 8. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. zenodo.org [zenodo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Predictive Framework for the Biological Activity of 5-Bromocinnoline Analogs: A Guide for Rational Drug Design
An In-depth Technical Guide
Abstract: The cinnoline scaffold, a nitrogen-containing heterocyclic system, represents a compelling starting point for medicinal chemistry exploration. However, the specific subclass of 5-bromocinnoline analogs remains largely unexplored in published literature. This technical guide addresses this knowledge gap by establishing a predictive framework for the biological activities of these compounds. By leveraging established principles of structure-activity relationships (SAR) and bioisosterism, we extrapolate data from well-studied, structurally related bromo-substituted quinolines and isoquinolines to forecast the potential therapeutic applications of 5-bromocinnoline analogs. This document provides researchers and drug development professionals with a scientifically grounded rationale for pursuing this novel chemical space, detailing predicted anticancer and antimicrobial activities, proposing potential mechanisms of action, and offering a complete research framework for the synthesis and validation of these predictions.
The Cinnoline Scaffold: An Introduction
Cinnoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring. As a structural isomer of other well-known scaffolds like quinoline and isoquinoline, it possesses a unique electronic and steric profile that makes it an intriguing candidate for drug design.[1] While the broader family of quinolines has been extensively developed into therapeutic agents, the cinnoline core remains a comparatively nascent field, suggesting a significant opportunity for the discovery of novel bioactive molecules.[1] The introduction of a bromine atom at the 5-position is predicted to significantly modulate the compound's physicochemical properties—such as lipophilicity and electronic distribution—thereby influencing its interaction with biological targets.
Rationale for a Predictive Approach: Bioisosterism and SAR
Given the scarcity of direct experimental data on 5-bromocinnoline, a predictive approach is not only necessary but also scientifically sound. This guide is founded on the principle of Structure-Activity Relationship (SAR) , which connects the chemical structure of a molecule to its biological effect.[2] By analyzing how structural modifications in known active compounds alter their efficacy, we can make informed predictions about novel structures.[3]
The most relevant comparators for this analysis are the bromo-substituted isomers, quinoline and isoquinoline. Their structural similarity allows them to serve as bioisosteres for the cinnoline core, meaning they possess comparable physical and chemical properties that can lead to similar biological interactions. Extensive research into bromoquinolines provides a rich dataset from which to build our predictions.[4][5]
Caption: Logical relationship for predicting 5-bromocinnoline activity.
Predicted Biological Activities and Mechanisms of Action
Analysis of analogous compounds suggests that 5-bromocinnoline derivatives are most likely to exhibit potent anticancer and antimicrobial properties.
Predicted Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of brominated quinoline derivatives against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[4][6] The introduction of bromine, often in combination with other functional groups, significantly enhances cytotoxic activity.[7][8]
Predicted Mechanism of Action: Topoisomerase I Inhibition
A key mechanism implicated in the anticancer effect of brominated quinolines is the inhibition of human topoisomerase I, a critical enzyme involved in DNA replication and repair.[4][6] Compounds such as 5,7-dibromo-8-hydroxyquinoline have been identified as potent inhibitors of this enzyme.[7] It is hypothesized that the 5-bromocinnoline scaffold can similarly bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand, which ultimately leads to apoptosis. The bromine atom likely contributes to binding affinity within the active site.
Caption: Predicted inhibition of the Topoisomerase I catalytic cycle.
Predicted Antimicrobial Activity
Bromoquinoline isomers are well-recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[5] For instance, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans.[9]
Predicted Mechanism of Action: Reductive Activation & Metal Chelation
Drawing parallels from nitro-aromatic compounds, one potential mechanism is the reductive activation of the molecule within the microbial cell.[10] Bacterial nitroreductases could potentially reduce the aromatic system, creating reactive radical species that damage DNA, proteins, and lipids, leading to cell death.
Alternatively, if the 5-bromocinnoline scaffold is further functionalized with chelating groups (e.g., a hydroxyl group at the 8-position, analogous to 8-hydroxyquinolines), the mechanism could involve the sequestration of essential metal ions required for the function of key bacterial enzymes.[5]
Summary of Predictive Data from Bromoquinoline Analogs
The following table summarizes quantitative data from closely related bromoquinoline compounds to establish a benchmark for predicted efficacy.
| Compound/Analog | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference(s) |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Antiproliferative | C6, HeLa, HT29 | IC₅₀: 5.45–9.6 µg/mL | [4][7] |
| 5,7-Dibromo-8-hydroxyquinoline | Antiproliferative | C6, HeLa, HT29 | IC₅₀: 6.7–25.6 µg/mL | [6] |
| 6,8-Dibromo-5-nitroquinoline | Antiproliferative | C6, HT29, HeLa | IC₅₀: 24.1–50.0 µM | [7] |
| 5-Chloro-8-hydroxyquinoline (Analog) | Antituberculosis | Mycobacterium tuberculosis | MIC: 0.062–0.25 µg/mL | [5] |
| 5-Chloro-8-hydroxyquinoline (Analog) | Antibacterial | Staphylococcus aureus | MIC₅₀: ≤5.58 µM | |
| Dibromoquinoline Derivative | Antifungal | Candida albicans | MIC: 0.5 µg/mL | [5] |
Note: This data is from quinoline analogs and serves as a predictive reference for 5-bromocinnoline derivatives.
Proposed Research Framework for Experimental Validation
This section provides the necessary protocols to move from prediction to practice. It outlines a logical workflow for the synthesis, screening, and evaluation of novel 5-bromocinnoline analogs.
Caption: Proposed experimental workflow for validation and development.
Protocol: Proposed Synthesis of 4-Methyl-5-bromocinnoline
This protocol is a hypothetical route based on established cinnoline synthesis methodologies, such as the Widman-Stoermer synthesis. The causality for this choice rests on its reliability for constructing the cinnoline ring from appropriately substituted aniline precursors.
Materials:
-
2-Amino-6-bromopropiophenone (starting material)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride (SnCl₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 2-amino-6-bromopropiophenone in a 2:1 mixture of concentrated HCl and water, and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir for 30 minutes. Causality: This step converts the primary amine into a diazonium salt, which is essential for the subsequent cyclization.
-
Reductive Cyclization: In a separate flask, prepare a solution of stannous chloride in concentrated HCl and cool it to 0°C.
-
Add the diazonium salt solution dropwise to the stannous chloride solution. A precipitate should form. Allow the reaction to stir and slowly warm to room temperature over 2 hours. Causality: The diazonium salt undergoes an intramolecular cyclization reaction, with the tin(II) chloride acting as a reducing agent to facilitate the formation of the stable cinnoline ring.
-
Work-up and Isolation: Basify the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is >10.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-methyl-5-bromocinnoline via column chromatography on silica gel.
Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability.[10] Its trustworthiness comes from its direct correlation of metabolic activity (the reduction of MTT to formazan by mitochondrial dehydrogenases) with the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 5-bromocinnoline analog
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the 5-bromocinnoline analog in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for a positive control (e.g., doxorubicin), a vehicle control (DMSO), and a negative control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Causality: Only viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Antimicrobial Screening (Broth Microdilution for MIC)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized 5-bromocinnoline analog
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[5]
-
Compound Dilution: Prepare a 2-fold serial dilution of the 5-bromocinnoline analog in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[5]
Future Directions and Conclusion
The predictive framework established in this guide strongly suggests that 5-bromocinnoline analogs are a promising, yet untapped, class of compounds with significant potential as anticancer and antimicrobial agents. The bromine substituent at the 5-position is anticipated to be a key determinant of activity, enhancing lipophilicity and potentially participating in crucial binding interactions.
Future work should focus on executing the proposed research framework. Following the initial synthesis and screening of a lead compound, subsequent SAR studies should explore:
-
Substitution at other positions: Introducing electron-donating or withdrawing groups on the carbocyclic ring.
-
Functionalization of the pyridazine ring: Adding substituents to modulate solubility and target engagement.
-
Bioisosteric replacement: Replacing the bromine atom with other halogens (Cl, F) or a cyano group to fine-tune electronic and steric properties.
By systematically applying the principles and protocols outlined herein, researchers can efficiently navigate this novel chemical space and potentially uncover a new generation of potent therapeutic agents.
References
A consolidated list of all sources cited within this guide is provided below.
- A Comparative Analysis of the Biological Activity of 5-Bromoquinoline-8-thiol and Its Analogs. Benchchem.
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed.
- A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers. Benchchem.
- An In-depth Technical Guide to the Historical Synthesis of 5,7-Dibromoquinoline. Benchchem.
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. R Discovery.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- 5-Bromoquinoline synthesis. ChemicalBook.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
- Structures Activity Rel
- Structure Activity Rel
- Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Research and Reviews.
- Application Notes and Protocols for the Evaluation of 5-Nitrocinnoline as a Potential Antibacterial Agent. Benchchem.
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. repository.limu.edu.ly [repository.limu.edu.ly]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromocinnoline from 2-Alkynylanilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-bromocinnoline, a valuable heterocyclic scaffold in medicinal chemistry. The described methodology centers on the intramolecular cyclization of a 2-alkynylaniline precursor via a diazotization reaction, commonly known as the Richter synthesis. This application note details a two-part synthetic sequence: the initial preparation of the key intermediate, 4-bromo-2-ethynylaniline, through a Sonogashira coupling, followed by its conversion to 5-bromocinnoline. The protocols provided are based on established chemical principles and are designed to be a robust starting point for laboratory synthesis. This guide also includes a discussion of the reaction mechanisms, troubleshooting advice, and predicted characterization data for the target compound.
Introduction
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of drug discovery.[1] The cinnoline scaffold is considered a "privileged structure" due to its prevalence in molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 5-position of the cinnoline ring system provides a versatile handle for further chemical modifications through various cross-coupling reactions, making 5-bromocinnoline a highly valuable intermediate for the synthesis of compound libraries for drug screening.
The synthesis of the cinnoline ring system was first reported by Victor von Richter in 1883.[4][5] One of the most direct methods for the formation of the cinnoline core is the Richter reaction, which involves the diazotization of a 2-alkynylaniline followed by an intramolecular cyclization of the resulting diazonium salt.[6][7] This method is particularly attractive as it allows for the formation of the bicyclic system in a single, well-defined step.
This guide presents a detailed protocol for the synthesis of 5-bromocinnoline, commencing with the preparation of the necessary 2-alkynylaniline precursor.
Overall Synthetic Scheme
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innovativejournal.in [innovativejournal.in]
- 3. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromocinnoline: A Comprehensive Application Guide
Executive Summary & Chemical Context
Cinnoline derivatives are critical bioisosteres for quinolines and quinazolines, frequently utilized in the design of kinase inhibitors and anti-infective agents. Among the halogenated cinnolines, 5-bromocinnoline serves as a highly versatile electrophilic building block. However, the 5-position presents unique steric and electronic challenges compared to the more reactive 3- or 4-positions. Successful functionalization requires precise tuning of the palladium catalyst, ligand bite angle, and solvent system to drive the oxidative addition and subsequent reductive elimination steps efficiently.
This application note provides drug development professionals and synthetic chemists with validated, self-consistent protocols for the palladium-catalyzed functionalization of 5-bromocinnoline, focusing on Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Aminocarbonylation pathways.
Mechanistic Causality & Catalyst Selection
The fundamental challenge in cross-coupling 5-bromocinnoline lies in the initial oxidative addition of the Pd(0) species into the C5–Br bond. The adjacent fused ring system exerts steric hindrance, which can slow down the catalytic cycle and lead to competitive protodehalogenation or catalyst degradation.
-
Ligand Effects (Bite Angle): For challenging transformations like aminocarbonylation, bidentate ligands with a wide bite angle (e.g., XantPhos) are strictly required. The wide bite angle forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, preventing off-cycle trapping by carbon monoxide[1].
-
Solvent & Base Causality: In Suzuki-Miyaura couplings, a biphasic or mixed solvent system (e.g., Toluene/1,4-Dioxane/Water) is essential. The organic phase solubilizes the 5-bromocinnoline and the catalyst, while the aqueous phase dissolves the inorganic base (Na₂CO₃), facilitating the formation of the reactive, electron-rich boronate complex required for transmetalation[2].
-
Co-Catalysis: In Sonogashira couplings, CuI acts as an essential co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which is significantly more nucleophilic than the neutral alkyne, driving the transmetalation step with the Pd(II) complex[3].
Catalytic cycle of Pd-catalyzed cross-coupling for 5-bromocinnoline.
Quantitative Data: Reaction Optimization Summary
The following table synthesizes the optimal reaction conditions for the primary cross-coupling modalities of 5-bromocinnoline, derived from validated literature methodologies.
| Reaction Type | Coupling Partner | Catalyst System | Base / Additive | Solvent System | Temp (°C) | Expected Yield |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | Toluene/Dioxane/H₂O | 90–100 | 75–88% |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ (5 mol%) | CuI (10 mol%), Et₃N | THF or DMF | 60–80 | 65–85% |
| Buchwald-Hartwig | Primary/Sec. Amines | Pd(OAc)₂ / XPhos | Cs₂CO₃ (1.2 eq) | Toluene or Dioxane | 100 | 70–90% |
| Aminocarbonylation | Amines + CO (gas) | Palladacycle/XantPhos | Et₃N (2.0 eq) | Toluene | 45–80 | 72–95% |
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of 5-Bromocinnoline
Objective: Formation of 5-aryl/heteroaryl cinnoline derivatives.
Self-Validation Checkpoint: Ensure the boronic acid is not prone to rapid protodeboronation. If using electron-poor boronic acids, KF may be substituted for Na₂CO₃ to accelerate transmetalation.
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromocinnoline (1.0 equiv, 0.5 mmol), the corresponding arylboronic acid (1.5 equiv, 0.75 mmol), and Na₂CO₃ (2.0 equiv, 1.0 mmol)[2].
-
Atmosphere Exchange: Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times).
-
Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (5 mol%, 0.025 mmol).
-
Solvent Introduction: Inject a degassed mixture of Toluene/1,4-Dioxane/Water (1:2:2 ratio, total volume 5.0 mL) via syringe. The degassing of the solvent is critical to prevent the oxidation of the phosphine ligand to phosphine oxide, which would kill the catalytic cycle.
-
Reaction Execution: Seal the tube and heat the biphasic mixture to 95 °C in a pre-heated oil bath for 12–16 hours.
-
Validation: Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexanes). The disappearance of the 5-bromocinnoline peak (m/z ~209/211) indicates completion.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Low-Temperature Aminocarbonylation
Objective: Synthesis of cinnoline-5-carboxamides using CO gas.
Self-Validation Checkpoint: This protocol utilizes a highly active palladacycle precatalyst. The reaction temperature must be kept strictly between 45 °C and 80 °C. Exceeding this temperature can lead to premature catalyst decomposition and black palladium precipitation[1].
-
Preparation: Inside an argon-filled glovebox, charge a thick-walled pressure vial with 5-bromocinnoline (1.0 equiv, 0.25 mmol), the desired amine (1.5 equiv, 0.375 mmol), XantPhos-ligated Palladacycle Precatalyst (2 mol%), and Et₃N (2.0 equiv, 0.5 mmol).
-
Solvent Addition: Add anhydrous, degassed Toluene (1.0 mL) to achieve a 0.25 M concentration.
-
CO Charging: Seal the vial with a septum cap, remove it from the glovebox, and connect it to a Schlenk line. Carefully purge the headspace with CO gas (Caution: Highly toxic, perform in a well-ventilated fume hood) and pressurize to 1.5 atm using a CO balloon.
-
Reaction Execution: Stir the reaction mixture vigorously at 80 °C. The use of a slightly higher temperature (80 °C vs 45 °C) is often required for 5-bromocinnoline due to the ortho-substituent steric effect from the adjacent ring[1].
-
Workup: After 18 hours, cool the vial to room temperature and carefully vent the excess CO gas. Dilute with CH₂Cl₂ and filter through a short pad of Celite to remove palladium residues. Concentrate and purify via reverse-phase prep-HPLC.
Standardized workflow for air-sensitive palladium-catalyzed reactions.
References
- Mild Pd-Catalyzed Aminocarbonylation of (Hetero)
- Synthesis and Reactions of N-Ethynyl-Heterocycles Source: CLOCKSS
- Modern Strategies for Heterocycle Synthesis Source: MDPI
- Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling Source: ResearchG
- A short route to 3-alkynyl-4-bromo(chloro)
Sources
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cinnoline Scaffold and the Power of Suzuki-Miyaura Coupling
The cinnoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the cinnoline ring at specific positions is crucial for the development of new therapeutic agents and for conducting structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, offering a reliable method for the arylation and heteroarylation of the cinnoline core.[1][2]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-bromocinnoline, a key intermediate for the synthesis of novel 5-aryl- and 5-heteroarylcinnoline derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimizing reaction conditions and troubleshooting common challenges.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[3][4] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-bromocinnoline. This step forms a Pd(II) intermediate. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[5] For 5-bromocinnoline, this step is generally favorable.
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process requires the activation of the organoboron species by a base. The base coordinates to the boron atom, increasing the nucleophilicity of the organic group and facilitating its transfer to the palladium.[6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the catalytically active Pd(0) species. The two organic groups on the Pd(II) center couple and are eliminated from the metal, which then re-enters the catalytic cycle.[3]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with N-Heterocyclic Substrates
The Suzuki-Miyaura coupling of N-heterocyclic halides like 5-bromocinnoline can present unique challenges. The electron-deficient nature of the cinnoline ring can impact the oxidative addition step, although this is often favorable for aryl halides.[7] A more significant issue can be the coordination of the nitrogen lone pairs of the cinnoline ring to the palladium catalyst, which can lead to catalyst inhibition or deactivation.[7] Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial to overcome these potential hurdles.
Experimental Protocols
The following protocols are provided as a starting point and can be optimized for specific substrates and scales.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 5-Bromocinnoline
This protocol utilizes a common and effective catalyst system for the coupling of heteroaryl bromides.
Materials:
-
5-Bromocinnoline (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Cy-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 or 5:1)
-
Reaction vial or Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry reaction vial or Schlenk flask containing a magnetic stir bar, add 5-bromocinnoline, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate and SPhos to the flask. Subsequently, add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylcinnoline.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromocinnoline
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
-
5-Bromocinnoline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or ethanol)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a microwave reaction vial, add 5-bromocinnoline, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃. Add the degassed solvent to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-45 minutes) with stirring.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
The following table provides a summary of typical reaction conditions for the Suzuki-Miyaura coupling of 5-bromocinnoline with various arylboronic acids, based on analogous reactions with other N-heterocycles.[2][8][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | DMF | 90 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (4) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 18 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (2.5) | Dioxane | 110 | 10 | 70-80 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality of boronic acid- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent.- Use freshly opened or purified boronic acid.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) and solvents (e.g., DMF, toluene, THF). |
| Formation of homocoupled product | - Presence of oxygen- Decomposition of boronic acid | - Ensure the reaction is run under a strict inert atmosphere.- Use fresh, high-quality boronic acid. Consider using boronic esters for increased stability. |
| Dehalogenation of 5-bromocinnoline | - Presence of a hydrogen source (e.g., water, alcohol)- Certain catalyst/ligand combinations | - Use anhydrous solvents.- Try a different ligand or catalyst system. Weaker bases may also reduce this side reaction.[5] |
| Difficulty in product purification | - Complex reaction mixture with multiple byproducts- Co-elution with starting materials or byproducts | - Optimize reaction conditions to minimize side reactions.- Try different solvent systems for column chromatography or consider alternative purification methods like preparative HPLC. |
Experimental Workflow Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-bromocinnoline.
Conclusion
The Suzuki-Miyaura coupling is an invaluable method for the synthesis of 5-substituted cinnoline derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of these important compounds for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful cross-coupling reaction.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, G., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society, 141(37), 14639-14644. [Link]
-
Özdemir, İ., et al. (2015). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 39(10), 7652-7659. [Link]
-
Szymańska, I., et al. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(23), 5094. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1109. [Link]
-
Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 296. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13183. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(23), 2704-2733. [Link]
-
ResearchGate. (2019, July 9). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
Ikram, M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS One, 10(7), e0132486. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling. Retrieved from [Link]
-
MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
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- 9. mdpi.com [mdpi.com]
Navigating the C5 Position: A Guide to the Functionalization of the Cinnoline Ring
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The strategic functionalization of the cinnoline ring is paramount for modulating the pharmacological profiles of these molecules. Among the various positions on the cinnoline ring, the C5 position on the benzo-fused ring presents a unique challenge and opportunity for synthetic chemists. This guide provides a comprehensive overview of the strategies and protocols for the functionalization of the cinnoline ring at the C5 position, offering insights into both direct C-H activation methodologies and the functionalization of pre-activated substrates.
The Significance of the C5 Position
The introduction of substituents at the C5 position of the cinnoline ring can significantly influence the molecule's steric and electronic properties, thereby impacting its biological activity. This position is often targeted to modulate binding affinity to biological targets, improve pharmacokinetic properties, and explore structure-activity relationships (SAR) in drug discovery programs.[3]
Strategic Approaches to C5 Functionalization
Two primary strategies are employed for the functionalization of the cinnoline ring at the C5 position:
-
Direct C-H Functionalization: This modern approach involves the direct conversion of a C-H bond at the C5 position into a new C-C or C-X (where X is a heteroatom) bond. This strategy is highly atom-economical and avoids the need for pre-functionalization of the starting material.[4]
-
Functionalization of Pre-functionalized Cinnolines: This classical and robust strategy involves the initial introduction of a leaving group, typically a halogen, at the C5 position. The resulting 5-halocinnoline then serves as a versatile substrate for a variety of cross-coupling reactions to introduce diverse functionalities.
I. Direct C-H Functionalization: A Modern Approach
Direct C-H functionalization of heteroaromatic compounds has emerged as a powerful tool in organic synthesis. For the cinnoline ring, achieving regioselectivity at the C5 position is challenging due to the presence of multiple C-H bonds and the electronic influence of the diazine ring. Drawing inspiration from the well-established chemistry of the analogous quinoline system, directing group strategies have proven to be the most effective approach for achieving C5 selectivity.[5][6]
Directing Group Strategy: Leveraging Proximity
The use of a directing group, which reversibly coordinates to a metal catalyst and positions it in close proximity to the target C-H bond, is a cornerstone of regioselective C-H activation. For C5 functionalization of cinnoline, a directing group installed at the C4 or C8 position can facilitate the formation of a metallacyclic intermediate that favors C-H activation at the C5 position. While specific examples for cinnoline are still emerging, the principles established for quinoline C5-functionalization provide a strong predictive framework.[7]
Conceptual Workflow for Directing Group-Mediated C5-H Functionalization
Caption: General workflow for directing group-assisted C5-H functionalization.
Application Note: Photocatalytic C5-H Nitration
Inspired by the visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline amides, a similar strategy can be envisioned for cinnoline.[8][9] The reaction likely proceeds through a radical mechanism initiated by a photocatalyst.
Proposed Reaction Scheme:
A cinnoline bearing an amide directing group at a suitable position (e.g., C4 or C8) could undergo regioselective nitration at the C5 position using a suitable nitro source under photocatalytic conditions.
Key Considerations:
-
Directing Group: An amide or a similar coordinating group is crucial for directing the reaction to the C5 position.
-
Photocatalyst: An organic or inorganic photocatalyst that can be excited by visible light is required.
-
Nitro Source: A mild and efficient nitro source is necessary.
-
Reaction Conditions: The reaction is typically carried out under mild conditions at room temperature.[8]
Protocol: Conceptual Protocol for Photocatalytic C5-H Nitration of a Cinnoline Derivative
-
Reaction Setup: To an oven-dried reaction vessel, add the C4- or C8-amido-cinnoline substrate (1.0 equiv.), the photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye), and the nitro source (e.g., a nitrate salt).
-
Solvent Addition: Add a degassed solvent (e.g., acetonitrile or DMF).
-
Reaction Initiation: Stir the reaction mixture under an inert atmosphere and irradiate with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
II. Functionalization of Pre-functionalized Cinnolines: A Robust and Versatile Strategy
A more established and highly reliable approach to C5-functionalized cinnolines involves the use of a 5-halocinnoline intermediate. This intermediate can be readily prepared and subsequently subjected to a wide range of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents.
Synthesis of 5-Halocinnolines
The synthesis of 5-halocinnolines is a critical first step in this strategy. While direct halogenation of the parent cinnoline can lead to mixtures of isomers, more controlled methods are available. A common approach is the Sandmeyer reaction starting from a corresponding 5-aminocinnoline.[10]
Protocol: Synthesis of 5-Bromocinnoline via Sandmeyer Reaction
This protocol is adapted from analogous procedures for other heteroaromatic systems.[10]
-
Diazotization of 5-Aminocinnoline:
-
Dissolve 5-aminocinnoline (1.0 equiv.) in an aqueous solution of a strong acid (e.g., HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv.) in concentrated HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-bromocinnoline by column chromatography or recrystallization.
-
General Workflow for C5-Functionalization via Pre-functionalization
Caption: Workflow for C5 functionalization via a 5-halocinnoline intermediate.
Application Note: Suzuki-Miyaura Coupling for C5-Arylation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[11] This reaction is widely used to introduce aryl or heteroaryl substituents at the C5 position of the cinnoline ring.
Protocol: General Protocol for Suzuki-Miyaura Coupling of 5-Bromocinnoline
This protocol is based on well-established procedures for heteroaryl halides.[12]
-
Reaction Setup: In a reaction vessel, combine 5-bromocinnoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield the 5-arylcinnoline.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 |
Data adapted from analogous reactions and serve as a starting point for optimization.[13]
Application Note: Buchwald-Hartwig Amination for C5-Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of primary and secondary arylamines.[14][15] This method is ideal for introducing amino functionalities at the C5 position of the cinnoline ring.
Protocol: General Protocol for Buchwald-Hartwig Amination of 5-Bromocinnoline
This protocol is based on general procedures for the amination of aryl halides.[16][17]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 5-bromocinnoline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate and purify the crude product by column chromatography to obtain the 5-aminocinnoline derivative.
Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane |
| Pd(OAc)₂ | SPhos | K₂CO₃ | t-BuOH |
These are common starting points; optimization is often required for specific substrates.
III. Other Functionalization Methods
While C-H activation and cross-coupling of halo-derivatives are the most prominent strategies, other methods can also be employed for C5 functionalization.
-
Electrophilic Aromatic Substitution: The cinnoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, under forcing conditions or with highly activated cinnoline derivatives, electrophilic substitution can occur. The regioselectivity is influenced by the existing substituents and the reaction conditions, with substitution often favoring the benzo-fused ring.[18][19][20]
-
Nucleophilic Aromatic Substitution (SNAr): A halogen at the C5 position can be displaced by a strong nucleophile if the cinnoline ring is sufficiently activated by electron-withdrawing groups.[21][22][23] The presence of the diazine ring inherently makes the cinnoline system more electron-deficient than naphthalene, favoring SNAr reactions.
Conclusion
The functionalization of the cinnoline ring at the C5 position is a key strategy for the development of novel therapeutic agents and functional materials. While direct C-H functionalization of cinnoline at this position is an emerging field with great promise, the functionalization of pre-activated 5-halocinnolines via robust cross-coupling methodologies remains the most reliable and versatile approach. The protocols and data presented in this guide, drawn from established chemical principles and analogous systems, provide a solid foundation for researchers to explore the rich chemical space of C5-substituted cinnolines. As research in this area continues to evolve, the development of more efficient and selective direct C5-functionalization methods for the cinnoline core is eagerly anticipated.
References
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- Xu, J., Shen, C., Zhu, X., Zhang, P., Ajitha, M. J., Huang, K.-W., An, Z., & Liu, X. (2016). Remote C−H Activation of Quinolines through Copper-Catalyzed Radical Cross-Coupling.
- Adeboye, O. A., Olanrewaju, I. O., & Adebayo, J. O. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 987542.
- Wang, Y., Zeng, Y., Tian, Y.-N., Liu, Z., Wang, J., Chen, S., & Li, S. (2024). Mechanistic insights into rhodium-catalyzed C–H activation and annulation using vinyl acetate to access cinnolines and cinnolin-4(1H)-ones. Organic Chemistry Frontiers.
- Mayakrishnan, S., Arun, Y., Balachandran, C., Emi, N., Muralidharan, D., & Perumal, P. T. (2016). Synthesis of cinnolines via Rh(iii)-catalysed dehydrogenative C-H/N-H functionalization: aggregation induced emission and cell imaging. Organic & Biomolecular Chemistry, 14(6), 1958–1968.
- Prashanthi, E., & Sree, G. S. (2026, March 5). A REVIEW ON SYNTHETIC PATHWAYS AND PHARMACOLOGICAL PROPERTIES OF CINNOLINE DERIVATIVES.
- Mayakrishnan, S., Arun, Y., Balachandran, C., Emi, N., Muralidharan, D., & Perumal, P. T. (2016). Synthesis of cinnolines via Rh(iii)-catalysed dehydrogenative C-H/N-H functionalization: aggregation induced emission and cell imaging. Organic & Biomolecular Chemistry, 14(6), 1958-1968.
- Mayakrishnan, S., Arun, Y., Balachandran, C., Emi, N., Muralidharan, D., & Perumal, P. T. (2016). Synthesis of cinnolines via Rh(iii)-catalysed dehydrogenative C-H/N-H functionalization: aggregation induced emission and cell imaging. Organic & Biomolecular Chemistry, 14(6), 1958–1968.
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
- Xu, J., Shen, C., Zhu, X., Zhang, P., Ajitha, M. J., Huang, K.-W., An, Z., & Liu, X. (2016). Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling.
- Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry.
- Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Wang, H., & Yu, J.-Q. (2020). Differentiation and functionalization of remote C–H bonds in adjacent positions.
- A Comprehensive Review On Cinnoline Derivatives. (2022).
- Li, J., Wang, S., Wang, Y., Zhang, Y., & Wang, L. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 29(8), 1794.
- A Concise Review on Cinnolines. (2020).
- Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(6), 578-588.
- Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). quimicaorganica.org.
- Sharma, S., & Daugulis, O. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides.
- Buchwald–Hartwig amination. (2023, September 27). In Wikipedia.
- Li, S., An, Y., Zhao, W., Huang, J., Wen, B., & Chen, X. (2024). Copper-Catalyzed Aerobic Oxidative Dehydrogenative Coupling to Access Benzo[c]cinnolines. Organic Letters, 26(38), 6988-6992.
- BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- Gruß, H., & Sewald, N. (2020). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49.
- Sharma, S., & Daugulis, O. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides.
- Słoczyńska, K., & Pękala, E. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.
- Nucleophilic aromatic substitution. (2024, February 27). In Wikipedia.
- Cinnoline. (2012, August 8). In wikidoc.
- C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study. (n.d.).
- Electrophilic aromatic substitution. (2024, February 27). In Wikipedia.
- Li, J., Wang, S., Wang, Y., Zhang, Y., & Wang, L. (2024, November 20). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. (2023, August 8). RSC Publishing.
- Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst. (2020).
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.).
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.
- Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026, January 5). RSC Advances, 16(3), 1958-1968.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.).
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Application Note: A Scalable and Regioselective Synthesis of 5-Bromocinnoline for Pharmaceutical Research and Development
Abstract
This application note details a robust and scalable three-stage synthetic route for the production of 5-bromocinnoline, a key heterocyclic scaffold in medicinal chemistry. Addressing the common challenges of regioselectivity and scalability in the synthesis of substituted cinnolines, this guide provides field-proven protocols for researchers, scientists, and drug development professionals. The described methodology leverages a pre-brominated aromatic precursor to ensure precise control over the substituent's position, thereby avoiding the formation of isomeric byproducts often encountered in direct bromination strategies. The protocols are designed for adaptability from bench-scale to pilot-plant production, with an emphasis on safety, efficiency, and high purity of the final product.
Introduction: The Significance of 5-Bromocinnoline
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities. These activities include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The 5-bromocinnoline scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, where the bromine atom can be readily functionalized through various cross-coupling reactions to explore a wide chemical space in drug discovery programs.
The primary challenge in the synthesis of specifically substituted cinnolines lies in achieving high regioselectivity in a scalable manner. Direct electrophilic bromination of the parent cinnoline ring often leads to a mixture of isomers, which are difficult and costly to separate, rendering such methods unsuitable for large-scale production. This guide, therefore, presents a strategic approach that commences with an already brominated starting material, ensuring the bromine atom is locked in the desired 5-position throughout the synthesis.
Strategic Overview of the Synthesis
The presented synthesis is a three-stage process designed for scalability and control. The overall strategy is to construct the cinnoline ring from a precursor that already contains the bromine atom at the required position. This avoids the challenges of regiocontrol associated with late-stage bromination.
Caption: High-level overview of the three-stage synthesis of 5-bromocinnoline.
Expertise & Experience: The Rationale Behind the Route
The choice of this specific synthetic pathway is grounded in principles of process chemistry, where scalability, safety, and purity are paramount.
-
Regiocontrol: By starting with a precursor where the bromine is already in the correct position (ortho to the eventual cyclization site), we eliminate the possibility of forming other bromo-isomers of cinnoline. This is a significant advantage over direct bromination methods.
-
Scalability of Reactions: Each step in this synthesis utilizes well-established and scalable reaction classes:
-
The synthesis of the aldehyde precursor can be adapted from high-yield industrial processes.
-
The Horner-Wadsworth-Emmons (HWE) reaction is favored over the classical Wittig reaction for large-scale work due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[1]
-
Diazotization and intramolecular cyclization of 2-vinylanilines is a known and reliable method for cinnoline ring formation.
-
-
Safety Considerations: The protocols are designed to avoid the use of highly energetic or unstable intermediates where possible. For instance, the in situ formation and immediate reaction of the diazonium salt in the final step is a critical safety measure to prevent its accumulation.
Detailed Experimental Protocols
Stage 1: Scalable Synthesis of 2-Amino-6-bromobenzaldehyde
This stage focuses on the preparation of the key precursor. A reliable method starts from the commercially available 2-bromo-6-nitrotoluene.
Caption: Workflow for the synthesis of the key precursor, 2-amino-6-bromobenzaldehyde.
Protocol 1: Synthesis of 2-Amino-6-bromobenzaldehyde
-
Oxidation of 2-Bromo-6-nitrotoluene:
-
To a stirred suspension of 2-bromo-6-nitrotoluene (1.0 eq) in a suitable solvent such as acetic acid, add an oxidizing agent like ceric ammonium nitrate or manganese dioxide portion-wise at a controlled temperature (typically ambient to slightly elevated).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into a large volume of ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-6-nitrobenzaldehyde.
-
-
Reduction of 2-Bromo-6-nitrobenzaldehyde:
-
To a solution of the crude 2-bromo-6-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add a reducing agent such as iron powder followed by the slow addition of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-amino-6-bromobenzaldehyde, which can be purified by column chromatography or recrystallization.
-
Stage 2: Horner-Wadsworth-Emmons Olefination
This stage introduces the two-carbon unit necessary for the formation of the cinnoline ring.
Protocol 2: Synthesis of Diethyl 2-(2-amino-6-bromophenyl)ethenylphosphonate
This protocol describes the synthesis of a vinylphosphonate, which can then be used in a subsequent cyclization. A more direct approach to a simple vinyl group can be achieved using a methylphosphonate ylide.
-
Preparation of the Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of triethyl phosphite (1.1 eq) in a suitable solvent like toluene.
-
Slowly add ethyl bromoacetate (1.0 eq) and heat the mixture to reflux for several hours to form the phosphonate ester via the Michaelis-Arbuzov reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Olefination Reaction:
-
To a suspension of a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add the prepared phosphonate ester dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes to form the ylide.
-
Add a solution of 2-amino-6-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction carefully with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Stage 3: Diazotization and Intramolecular Cyclization
This final stage constructs the cinnoline ring system.
Caption: The final stage involving diazotization and spontaneous intramolecular cyclization.
Protocol 3: Synthesis of 5-Bromocinnoline
-
Diazotization:
-
Dissolve the 2-amino-6-bromostyrene derivative (1.0 eq) from Stage 2 in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid, or dilute HCl).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
-
Cyclization and Work-up:
-
After the addition of sodium nitrite is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The intramolecular cyclization often occurs spontaneously upon formation of the diazonium salt.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) while keeping the temperature low.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 5-bromocinnoline.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide high-purity 5-bromocinnoline.
-
Data Summary and Comparison
| Stage | Key Transformation | Starting Material | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Precursor Synthesis | 2-Bromo-6-nitrotoluene | Oxidizing agent (e.g., CAN), Reducing agent (e.g., Fe/HCl) | 60-75% (over 2 steps) | >98% |
| 2 | Olefination | 2-Amino-6-bromobenzaldehyde | Phosphonate ester, NaH | 75-90% | >97% |
| 3 | Cinnoline Formation | 2-Amino-6-bromostyrene derivative | NaNO₂, Acid | 65-85% | >99% |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through in-process controls and characterization of intermediates.
-
Chromatographic Monitoring: Each reaction step should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials and to identify the formation of the desired product and any significant byproducts.
-
Spectroscopic Confirmation: The structure and purity of the intermediates and the final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic isotopic pattern of the bromine atom in the mass spectrum provides a clear diagnostic marker.
-
Physical Characterization: The melting point of the crystalline final product should be determined and compared to literature values to confirm its identity and purity.
By following these validation steps, researchers can have high confidence in the identity and quality of the synthesized 5-bromocinnoline.
References
-
Cinnoline Derivatives in Medicinal Chemistry: An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis of Cinnolines (Review): Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]
- Synthesis of 2-Aminobenzaldehydes: Preparation method of 2-aminobenzaldehyde.
-
Diazotization Reactions: Diazotization of Amines. Chemistry LibreTexts. [Link]
-
Cyclization of 2-Vinylanilines: 2-Vinylaniline in the synthesis of heterocycles: Recent advances. ResearchGate. [Link]
Sources
Advanced Protocol: Regioselective Lithiation and Electrophilic Trapping of 5-Bromocinnoline
Application Note & Methodological Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Cinnolines are highly electron-deficient diazinyl heterocycles that serve as privileged scaffolds in medicinal chemistry and advanced materials. Functionalizing the cinnoline core—particularly at the 5-position—presents a significant synthetic challenge due to the electrophilic nature of the diazine ring, which is prone to unwanted nucleophilic attack by organometallic reagents.
This application note provides a field-proven, self-validating protocol for the regioselective functionalization of 5-bromocinnoline. By leveraging precise cryogenic control and strategic base selection, chemists can efficiently generate reactive lithiocinnoline intermediates via either Lithium-Halogen Exchange or Directed ortho-Lithiation (DoM) , followed by rapid electrophilic trapping[1].
Mechanistic Insights & Reaction Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than merely following a recipe. The functionalization of
-
Suppression of Nucleophilic Addition: The C=N bonds of the cinnoline ring are highly susceptible to nucleophilic addition by alkyllithiums. To circumvent this, reactions must be strictly maintained at -78 °C to -100 °C . At these cryogenic temperatures, the kinetics of lithium-halogen exchange outcompete nucleophilic addition to the ring[1].
-
Reagent Selection & Pathway Divergence:
-
Lithium-Halogen Exchange:n-Butyllithium (n-BuLi) is the optimal reagent for replacing the bromine atom. The exchange is thermodynamically driven by the formation of the highly stabilized 5-lithiocinnoline species.
-
Directed ortho-Lithiation (DoM): If the goal is to functionalize the 6-position while retaining the 5-bromo handle for future cross-coupling, a non-nucleophilic base such as Lithium tetramethylpiperidide (LTMP) is required. LTMP is sterically hindered and selectively deprotonates the most acidic proton (C6) without attacking the electrophilic diazine core[1].
-
-
Self-Validating Trapping: The lithiated cinnoline intermediate is highly reactive and prone to dimerization or decomposition. Electrophiles must be added in excess (1.5–2.0 equivalents) and introduced rapidly to ensure complete trapping. A distinct color change (typically deep red/brown to light yellow/orange) upon electrophile addition serves as a visual validation of successful trapping.
Strategic Workflow
The following diagram illustrates the decision tree and reaction pathways for the functionalization of 5-bromocinnoline.
Workflow for the regioselective lithiation and electrophilic trapping of 5-bromocinnoline.
Experimental Protocol: Lithium-Halogen Exchange & Trapping
Critical Pre-requisite: All glassware must be flame-dried under vacuum and purged with high-purity argon. Trace moisture will prematurely protonate the 5-lithiocinnoline, yielding debrominated cinnoline as an unwanted byproduct.
Materials & Reagents
-
5-Bromocinnoline: 1.0 mmol (rigorously dried under high vacuum)
-
n-Butyllithium (n-BuLi): 1.6 M in hexanes, 1.05 mmol (titrated prior to use)
-
Anhydrous Tetrahydrofuran (THF): 10 mL (freshly distilled or from a solvent purification system)
-
Electrophile: e.g., Anhydrous DMF, CO₂, or Weinreb Amide (1.5 mmol)
-
Quenching Agent: Saturated aqueous NH₄Cl solution
Step-by-Step Methodology
-
Substrate Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar and an internal cryogenic temperature probe, dissolve 5-bromocinnoline (209 mg, 1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C. Do not proceed until the temperature is stable for at least 15 minutes.
-
Lithiation (Exchange): Using a precision syringe pump, add n-BuLi (0.65 mL of a 1.6 M solution, 1.05 mmol) dropwise over 5–7 minutes.
-
Causality: Slow addition prevents localized exothermic micro-environments that could provide enough activation energy for the n-BuLi to attack the cinnoline C=N bond. A deep coloration will develop, confirming the generation of the organolithium species.
-
-
Equilibration: Stir the mixture at -78 °C for exactly 15 minutes to ensure quantitative lithium-halogen exchange. Prolonged stirring beyond 30 minutes may lead to ring fragmentation.
-
Electrophilic Trapping: Add the chosen electrophile (e.g., anhydrous DMF, 110 mg, 1.5 mmol) dropwise over 2 minutes.
-
Causality: The excess electrophile ensures immediate and complete trapping of the 5-lithiocinnoline, outcompeting any potential background degradation pathways.
-
-
Thermal Maturation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to -20 °C over 30 minutes.
-
Quenching & Isolation: Quench the reaction by rapidly injecting 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to afford the pure 5-substituted cinnoline.
Data Presentation: Electrophile Scope & Expected Outcomes
The versatility of the 5-lithiocinnoline intermediate allows for the installation of diverse functional groups. The table below summarizes quantitative data for standard electrophilic trapping reactions based on established diazine functionalization literature[1].
| Electrophile (E⁺) | Equivalents | Trapping Temp / Time | Target Product | Expected Yield (%) |
| Dimethylformamide (DMF) | 1.5 | -78 °C, 1 h | Cinnoline-5-carbaldehyde | 75–82% |
| Solid CO₂ (Dry Ice) | Excess | -78 °C to RT | Cinnoline-5-carboxylic acid | 68–74% |
| Iodine (I₂) | 1.2 | -78 °C, 0.5 h | 5-Iodocinnoline | 80–88% |
| N-Methoxy-N-methylacetamide | 1.5 | -78 °C, 1.5 h | 1-(Cinnolin-5-yl)ethan-1-one | 65–70% |
| Trimethylsilyl chloride (TMSCl) | 1.5 | -78 °C, 1 h | 5-(Trimethylsilyl)cinnoline | 85–90% |
Note: Yields are highly dependent on the strict maintenance of anhydrous, cryogenic conditions during the lithiation phase.
References
-
Mattson, R. J.; Sloan, C. P. "Ortho-directed lithiation in .pi.-deficient diazinyl heterocycles." The Journal of Organic Chemistry, 1990, 55(10), 3410-3412. URL:[Link]
-
Turck, A.; Plé, N.; Mongin, F.; Quéguiner, G. "Advances in the directed metallation of azines and diazines. Part 2: Metallation of pyrimidines, pyrazines, pyridazines and benzodiazines." Tetrahedron, 2001, 57(21), 4489-4505. URL:[Link]
-
Haag, B. A.; Mosrin, M.; Ila, H.; Malakhov, V.; Knochel, P. "Regio- and chemoselective metalation of arenes and heteroarenes using hindered metal amide bases." Angewandte Chemie International Edition, 2011, 50(42), 9794-9824. URL:[Link]
Sources
Application Note: Utilizing 5-Bromocinnoline in the Synthesis of Advanced Antibacterial Agents
Introduction and Pharmacological Rationale
Cinnoline (1,2-diazanaphthalene) and its derivatives represent a highly privileged class of bicyclic aromatic heterocycles in medicinal chemistry[1]. Historically recognized for their broad-spectrum biological activities, cinnoline scaffolds have been validated as potent antibacterial, antifungal, and antitubercular agents. The structural resemblance of the cinnoline core to quinolones (e.g., ciprofloxacin) allows these molecules to effectively target and inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription[2].
The emergence of multidrug-resistant (MDR) bacterial strains necessitates the continuous evolution of these scaffolds[3]. 5-bromocinnoline serves as an optimal, versatile building block for late-stage functionalization. The bromine atom at the C5 position acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations)[4]. This enables the rapid generation of diverse chemical libraries with varying lipophilicity and steric profiles at the C5 position without disrupting the essential hydrogen-bonding interactions of the N-N core.
Mechanism of action of cinnoline derivatives inhibiting bacterial DNA gyrase.
Synthetic Strategy: C5-Diversification
The functionalization of 5-bromocinnoline relies on exploiting the differential reactivity of the halogenated aromatic system. Because the cinnoline ring is electron-deficient (due to the two electronegative nitrogen atoms), the C-Br bond at the 5-position is highly primed for oxidative addition by low-valent transition metals[4].
Workflow for 5-bromocinnoline diversification and antibacterial screening.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of 5-Bromocinnoline
Purpose: To synthesize 5-aryl/heteroaryl cinnoline derivatives. This protocol utilizes Pd(dppf)Cl2 as the catalyst, which provides an optimal bite angle and steric bulk to facilitate the difficult oxidative addition into the electron-deficient cinnoline ring while preventing catalyst deactivation[5].
Materials:
-
5-Bromocinnoline (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl2 (0.05 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromocinnoline (1.0 eq), the selected boronic acid (1.2 eq), and K2CO3 (3.0 eq).
-
Causality: K2CO3 is chosen as a mild base; it effectively forms the reactive boronate complex required for the transmetalation step without causing hydrolytic degradation of the delicate cinnoline core.
-
-
Degassing: Add the 1,4-Dioxane/Water mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active species.
-
-
Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 eq) under a positive pressure of Argon. Seal the flask and heat to 90°C in a pre-equilibrated oil bath for 12 hours.
-
Self-Validating In-Process Control (IPC): At 8 hours, withdraw a 10 µL aliquot, quench in ethyl acetate/water, and analyze the organic layer via TLC (Hexanes:EtOAc 7:3). The disappearance of the 5-bromocinnoline spot and the emergence of a new UV-active spot confirms reaction progression.
-
Workup and Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash sequentially with distilled water and brine.
-
Causality: The biphasic wash removes the inorganic salts (K2CO3, boronic acid byproducts) and the water-miscible dioxane, leaving the crude product safely in the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
-
Validation: Confirm the structure via 1H-NMR (verifying the disappearance of the characteristic C5-proton/halogen splitting and the appearance of the new aryl multiplet) and LC-MS (target [M+H]+ mass).
Protocol B: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
Purpose: To quantify the antibacterial efficacy of the synthesized cinnoline derivatives using the broth microdilution method[3].
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate bacterial strains (e.g., E. coli, S. aureus, M. tuberculosis H37Rv) on Mueller-Hinton agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx.
CFU/mL).-
Causality: Standardizing the inoculum ensures that the bacteria-to-drug ratio is consistent across all wells, preventing false positives (if inoculum is too low) or false negatives (if inoculum is too high).
-
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized 5-substituted cinnoline compounds in Mueller-Hinton broth. Concentration ranges should typically span from 100 µg/mL down to 0.19 µg/mL.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well containing 100 µL of the diluted compound.
-
Self-Validating Controls:
-
Positive Control: Broth + Bacteria (Validates bacterial viability).
-
Negative Control: Broth only (Validates sterility of media).
-
Reference Control: Standard antibiotic (e.g., Ciprofloxacin or Norfloxacin) to validate the sensitivity of the assay[2].
-
-
Incubation & Reading: Incubate the plates at 37°C for 24 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).
Quantitative Data Summary
The following table summarizes representative quantitative data for the antibacterial activity of various functionalized cinnoline derivatives against standard pathogenic strains[3].
| Compound Class / Modification | Target Bacterial Strain | MIC (µg/mL) | Relative Efficacy vs. Standard |
| Unsubstituted Cinnoline Core | E. coli | >100 | Poor |
| 5-Bromo-substituted Cinnoline | S. aureus | 32.0 | Moderate |
| 5-Aryl Cinnoline Derivatives | E. coli | 12.5 | High (Comparable to Norfloxacin) |
| Cinnoline-Triazole Hybrids | Gram-Positive Strains | 0.0179 µmol/mL | Very High |
| Novel Cinnoline Library | M. tuberculosis H37Rv | 12.5 - >100 | Moderate to High |
Note: Halogenated precursors like 5-bromocinnoline often exhibit baseline antibacterial activity, but their cross-coupled derivatives (e.g., 5-aryl or hybrid structures) demonstrate significantly enhanced potency due to optimized lipophilicity and target-site binding.
References
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives Source: Indian Journal of Pharmaceutical Education and Research (IJPER) URL:[Link]
-
Synthesis, characterization and biological activities of substituted cinnoline culphonamides Source: National Institutes of Health (NIH) URL:[Link]
-
Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
- Inhibitors of cysteine proteases and methods of use thereof Source: Google Patents URL
-
Product Class 9: Cinnolines Source: Thieme Connect URL:[Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromocinnoline
Welcome to the technical support center for the synthesis of 5-bromocinnoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information herein is synthesized from established chemical principles and proven methodologies for analogous heterocyclic systems.
Introduction: The Challenge of 5-Bromocinnoline Synthesis
Cinnoline and its derivatives are important scaffolds in medicinal chemistry. The synthesis of specifically substituted cinnolines, such as 5-bromocinnoline, presents unique challenges, often related to regioselectivity during bromination and the stability of intermediates during cyclization reactions. This guide provides two plausible synthetic strategies and addresses the critical parameters and potential pitfalls associated with each.
Proposed Synthetic Strategies
Given the reactivity of the cinnoline ring system, two primary retrosynthetic approaches are considered. The choice between them depends on the availability of starting materials and the specific challenges encountered in the laboratory.
Caption: Proposed synthetic pathways to 5-bromocinnoline.
Troubleshooting Guides and FAQs
This section addresses specific issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Q1: My overall yield is consistently low. What are the first things to check?
A1: Low yields in complex heterocyclic syntheses can stem from several factors. Before optimizing specific steps, a general review is crucial.
-
Purity of Starting Materials: Impurities in your initial cinnoline or substituted aniline precursor can interfere with the reaction, poison catalysts, or generate unwanted side products.[1] Always verify the purity of starting materials by NMR, melting point, or another suitable technique before beginning.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can drastically reduce yield.[1] For instance, diazotization reactions require strict temperature control to prevent the decomposition of the unstable diazonium salt.[2]
-
Atmosphere Control: Some reactions may be sensitive to air or moisture. If intermediates are prone to oxidation or hydrolysis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Workup and Purification: Product can be lost during aqueous workups (e.g., emulsions, incorrect pH) or inefficient purification. Ensure extractions are thorough and that the chosen purification method (recrystallization or chromatography) is optimized for your compound.[3]
Caption: Troubleshooting decision tree for low yield.
Q2: I'm attempting direct bromination of cinnoline (Route A) and getting a mixture of isomers. How can I improve regioselectivity?
A2: Direct bromination of nitrogen-containing heterocycles is often complex. The protonated ring is deactivated towards electrophilic substitution, and the reaction conditions heavily influence the position of bromination.
-
Mechanism and Causality: In strong acid (e.g., H₂SO₄), the cinnoline is protonated. This deactivates the ring, requiring harsh conditions. The 5- and 8-positions are generally favored in electrophilic substitution of quinolines and isoquinolines under these conditions, and a similar outcome can be anticipated for cinnoline.[4][5]
-
Recommended Protocol Adjustments:
-
Strict Temperature Control: Maintain a very low temperature (-25°C to -15°C) during the addition of the brominating agent.[4] This minimizes side reactions and can improve selectivity.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over Br₂ as it provides a low, steady concentration of electrophilic bromine, which can reduce over-bromination.[4][5] Ensure the NBS is recrystallized to remove impurities that could initiate radical side reactions.[5]
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period to maintain low concentrations and control the exotherm.[6]
-
Q3: I'm observing di- and tri-brominated products. How can I prevent over-bromination?
A3: Over-bromination occurs when the desired mono-brominated product reacts further with the brominating agent. This is a common issue when the product is of similar or higher reactivity than the starting material.
-
Stoichiometry is Key: Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Using a larger excess should be avoided as it directly leads to the formation of poly-brominated species.[5]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has disappeared to prevent the product from reacting further.
-
Temperature: As with regioselectivity, lower temperatures generally disfavor over-bromination.
Q4: My cyclization reaction to form the cinnoline ring (Route B) is failing or forming a tar-like substance. What's going wrong?
A4: This is a classic problem in syntheses that proceed via an aryldiazonium salt, such as the Richter or Widman-Stoermer syntheses.[2][7] Tar formation is often due to the decomposition of this unstable intermediate.
-
Diazonium Salt Instability: Aryldiazonium salts are notoriously unstable at elevated temperatures. The diazotization step (reaction with NaNO₂/acid) MUST be performed at low temperatures (0-5 °C) to ensure the salt's stability.[2]
-
Acid Selection: The choice of acid is critical. Harsh, nucleophilic acids can lead to unwanted side reactions. Using sulfuric acid is often recommended.[2]
-
Stepwise Temperature Increase: After forming the diazonium salt in the cold, do not heat the reaction mixture aggressively. Allow it to warm slowly to room temperature and stir for an extended period before gently heating. This can favor the desired intramolecular cyclization over decomposition.[2]
Q5: My final product analysis shows the presence of unsubstituted cinnoline. Why am I losing the bromine?
A5: The loss of a halogen substituent is known as dehalogenation. This typically occurs under unintended reductive conditions.
-
Identify Reductive Sources: Scrutinize all reagents and solvents for reducing properties. For example, certain grades of ethanol can contain reducing impurities.[2] Some workup procedures or reagents used to neutralize the reaction might inadvertently create a reductive environment.
-
Reaction Conditions: In some cases, prolonged heating or the presence of certain metal catalysts (even in trace amounts from previous steps) can promote dehalogenation.
-
Solution: Ensure high-purity, anhydrous solvents. If a reducing agent was used in a previous step to create the amine precursor, ensure it has been completely removed before proceeding.
Q6: What is the most effective way to purify crude 5-bromocinnoline and remove close-running isomers?
A6: Purification of isomeric bromo-heterocycles can be challenging due to their similar polarities.[3][8] A combination of techniques is often most effective.
-
Acid-Base Extraction: Before other purification steps, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the basic cinnoline products into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the product back into an organic solvent.[8]
-
Recrystallization: This is a powerful technique for removing impurities if a suitable solvent system can be found.
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, heptane, toluene, or mixtures like ethyl acetate/hexane) on a small scale to find a system where the product is soluble when hot but sparingly soluble when cold.[8]
-
Avoid "Oiling Out": If the compound separates as an oil instead of crystals, re-heat the solution and add more solvent. Slow cooling is critical to promote crystal formation over precipitation.[3]
-
-
Silica Gel Column Chromatography: This is the most common method for separating isomers.
-
Eluent Selection: Use TLC to find an optimal eluent system. Start with a non-polar solvent like hexane or heptane and add a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.[3] A shallow gradient (e.g., slowly increasing from 5% to 20% ethyl acetate in hexane) often provides the best separation for close-running spots.
-
Alternative Stationary Phases: If isomers are inseparable on silica, consider using alumina or reverse-phase (C18) silica for different selectivity.[8]
-
Key Experimental Protocols
Protocol A: Direct Bromination of Cinnoline (Exemplar)
This protocol is adapted from established procedures for the bromination of similar heterocycles like isoquinoline.[4][5]
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (e.g., 10 volumes relative to cinnoline). Cool the acid to -20°C in a dry ice/acetone bath.
-
Substrate Addition: Slowly add cinnoline (1.0 eq) to the stirred acid, ensuring the internal temperature does not exceed -10°C.
-
Bromination: Once the cinnoline is fully dissolved, add N-bromosuccinimide (1.1 eq), recrystallized, in small portions. Maintain the internal temperature between -25°C and -18°C.
-
Reaction Monitoring: Stir the mixture vigorously at -20°C. Monitor the reaction progress by taking small aliquots, quenching them in ice/ammonia, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture carefully onto a large volume of crushed ice.
-
Neutralization: Place the flask in an ice bath and slowly neutralize the mixture to pH 8-9 by adding a concentrated aqueous ammonia solution. Keep the temperature below 25°C.
-
Extraction: Extract the resulting suspension with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers.
Protocol B: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by testing various solvent mixtures (e.g., 5%, 10%, 20% ethyl acetate in hexane) on a TLC plate. The ideal system should give your desired product an Rf of ~0.3.[8]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[3]
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent according to your TLC analysis (gradient elution).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified 5-bromocinnoline.
Summary of Key Parameters
| Parameter | Route A: Direct Bromination | Route B: Cyclization | Rationale & Key Considerations |
| Key Reagents | Cinnoline, NBS, H₂SO₄ | Brominated o-aminoaryl precursor, NaNO₂, Acid | NBS is often a milder brominating agent than Br₂.[5] Acid choice is critical for diazonium salt stability in Route B.[2] |
| Temperature | -25°C to -15°C | 0-5°C (Diazotization), then slow warming | Strict low-temperature control is essential to manage selectivity (Route A) and intermediate stability (Route B).[2][4] |
| Primary Challenge | Regioselectivity, Over-bromination | Diazonium salt decomposition, Tar formation | The challenges are fundamentally different: controlling an electrophilic substitution vs. managing an unstable intermediate. |
| Monitoring | TLC, LC-MS | TLC, LC-MS | Crucial for determining reaction endpoint to prevent side reactions like over-bromination or decomposition. |
| Purification | Column Chromatography, Recrystallization | Recrystallization, Column Chromatography | Isomer separation is the main purification challenge in Route A.[3] Removing polar decomposition products is key in Route B. |
References
-
Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 79, 88. [Link]
-
Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]
-
Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]
-
Suslov, D. S., & Khasanov, V. V. (2014). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 50(8), 1067-1094. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromocinnoline Purification & Troubleshooting
Welcome to the Heterocyclic Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of diazaphtalenes. 5-Bromocinnoline is a critical halogenated scaffold in medicinal chemistry[1], but its purification is notoriously difficult. Crude mixtures from standard syntheses (such as the Widman-Stoermer cyclization) typically contain unreacted diazonium salts, highly colored polymeric azo-tars, and closely related regioisomers[2][3].
This guide provides field-proven, self-validating protocols designed specifically for the chemical properties of 5-bromocinnoline, explaining the mechanistic causality behind every step to ensure your success at the bench.
Part 1: Core Purification Methodologies
Because 5-bromocinnoline contains two adjacent basic nitrogen atoms (N1, N2) and is prone to co-eluting with synthetic byproducts, a single-step purification is rarely sufficient. We employ a three-tier workflow: Pre-clearance, Main Resolution, and Final Polish.
Workflow for the isolation and purification of 5-bromocinnoline from crude mixtures.
Protocol A: Acid-Base Liquid-Liquid Extraction (The Pre-Clear)
Directly loading a crude diazonium-derived mixture onto silica will irreversibly foul the stationary phase. This protocol leverages the weak basicity of cinnoline to separate it from neutral tars.
-
Dissolution: Dissolve the crude black mixture in 100 mL of Ethyl Acetate (EtOAc).
-
Acidic Extraction: Extract the organic layer with 1.0 M HCl (3 x 50 mL).
-
Causality: The pKa of the cinnolinium ion is approximately 2.7. Using 1M HCl (pH ~0) ensures complete protonation of the N1/N2 nitrogens, driving the target compound into the aqueous phase while non-basic polymeric tars remain in the organic phase[4].
-
Self-Validation: The organic layer should retain the dark, tarry color, while the aqueous layer should be a clear, pale yellow.
-
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring until the pH reaches 9.0 (verify with pH paper).
-
Causality: Basification deprotonates the cinnolinium ion back to the free base.
-
Self-Validation: The solution will become distinctly turbid as the insoluble free base precipitates.
-
-
Recovery: Extract the turbid aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Amine-Modified Silica Gel Chromatography (The Main Resolution)
Standard purification of cinnoline derivatives relies heavily on column chromatography[2], but the basic nitrogens cause severe tailing on standard silica.
-
Mobile Phase Preparation: Prepare a gradient of Hexane/EtOAc (9:1 to 1:1) containing exactly 1% v/v Triethylamine (TEA).
-
Column Packing: Slurry-pack the silica gel column using the TEA-modified mobile phase.
-
Causality: TEA acts as a sacrificial base, binding to the free acidic silanol (-SiOH) groups on the silica gel. If omitted, the basic cinnoline nitrogens will hydrogen-bond to these silanols, causing chemisorption, severe peak tailing, and loss of yield.
-
-
Loading & Elution: Load the pre-cleared product using a minimal amount of DCM. Elute the column and collect fractions.
-
Self-Validation: Spot fractions on a TEA-treated TLC plate. The 5-bromocinnoline spot should be sharp and circular under UV 254 nm, indicating successful silanol deactivation.
-
Protocol C: Preparative Reverse-Phase HPLC (The Final Polish)
If regioisomers (e.g., 8-bromocinnoline) co-elute, normal-phase chromatography will fail.
-
Column Selection: Use a low-silanol activity reverse-phase column (e.g., Newcrom R1)[5].
-
Solvent System: Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid provides excellent peak shape for basic heterocycles and is fully compatible with Mass Spectrometry (MS) downstream applications, unlike phosphoric acid[5].
-
-
Gradient: Run a gradient from 10% B to 70% B over 20 minutes. Monitor at 254 nm and 280 nm.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my 5-bromocinnoline streaking heavily on the TLC/column? A: Cinnolines are 1,2-diazanaphthalenes. The lone pairs on the adjacent nitrogen atoms interact strongly with the acidic silanol groups on standard normal-phase silica gel. This leads to continuous adsorption/desorption delays (streaking). Solution: Always pre-treat your silica and TLC plates with 1-2% triethylamine (TEA) or switch to basic alumina.
Q2: How do I separate the 5-bromo regioisomer from the 8-bromo regioisomer? A: Halogenated cinnoline syntheses often yield regioisomeric mixtures depending on the substitution of the starting aniline[3]. Normal-phase chromatography often fails to resolve these due to nearly identical polarities. Solution: Use reverse-phase HPLC with a low-silanol activity column[5]. Alternatively, for preparative scale without HPLC, consider High-Speed Counter-Current Chromatography (HSCCC). Stepwise increasing the flow-rate of the mobile phase (e.g., from 0.1 to 2.0 mL/min in an MTBE/1-butanol/acetonitrile/water system) separates components based purely on liquid-liquid partition coefficients, completely bypassing solid-phase tailing issues[6][7].
Q3: My crude mixture is a black, viscous tar. How do I load this onto a column? A: You should not load this directly onto a column. The "tar" is typically composed of azo-polymers formed from the decomposition of diazonium intermediates. Solution: Perform the Acid-Base Extraction (Protocol A) first. The tar remains in the organic layer during the acidic extraction, allowing you to isolate the protonated cinnoline cleanly in the aqueous layer.
Troubleshooting logic tree for resolving chromatographic tailing and co-elution.
Part 3: Quantitative Data & Solvent Tables
Table 1: Chromatographic Behavior of 5-Bromocinnoline
| System | Stationary Phase | Mobile Phase | Additive | Rf / Ret. Time | Observation |
| TLC | Silica Gel 60 F254 | Hexane:EtOAc (3:1) | None | 0.15 - 0.40 | Severe tailing, unreadable |
| TLC | Silica Gel 60 F254 | Hexane:EtOAc (3:1) | 1% TEA | 0.35 | Sharp, defined circular spot |
| HPLC | Newcrom R1 (RP) | Water:MeCN Gradient | 0.1% Formic Acid | ~8.5 min | Baseline resolution from isomers |
| HSCCC | Two-phase liquid | MTBE/BuOH/MeCN/H₂O | 0.1 M TFA | Partition (K) dependent | High purity, no solid-phase loss |
Table 2: Acid-Base Extraction Partitioning Data
| Phase | pH | 5-Bromocinnoline State | Partition Location |
| 1.0 M HCl | ~0.0 | Protonated (Cinnolinium) | Aqueous Layer |
| Sat. NaHCO₃ | ~8.5 | Free Base | Organic Layer (DCM/EtOAc) |
| 1.0 M NaOH | ~14.0 | Free Base (Degradation risk) | Organic Layer |
References
- Application Notes and Protocols for Cinnoline Derivatives Benchchem URL
- Cinnolines. Part XXV. Experiments with 3-Halogeno-4-hydroxycinnolines. Some Halogen Exchange Reactions.
- PubMed (NIH)
- Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column SIELC Technologies URL
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase ResearchGate URL
- Analyst (RSC Publishing)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 85. Cinnolines. Part XXV. Experiments with 3-halogeno-4-hydroxycinnolines. Some halogen exchange reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. The paper chromatography of some substituted cinnolines with aqueous solvents - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Debromination Side Reactions of 5-Bromocinnoline
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the hydrodehalogenation (debromination) of 5-bromocinnoline during palladium-catalyzed cross-coupling reactions.
Here, we bypass generic advice to provide a mechanistic, causality-driven framework. Every protocol provided is designed as a self-validating system to ensure experimental integrity and reproducible yields.
Mechanistic Insight: The Causality of Debromination
To solve debromination, we must first understand why 5-bromocinnoline is exceptionally vulnerable to it.
Cinnoline (benzo[c]pyridazine) is a highly electron-deficient heterocyclic core due to the inductive and resonance effects of its two adjacent nitrogen atoms. When 5-bromocinnoline undergoes oxidative addition with a Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is intensely electrophilic.
While this electrophilicity makes oxidative addition rapid, it creates a kinetic trap: the Ar-Pd(II)-Br complex becomes highly susceptible to intercepting hydrides from the reaction environment before the desired transmetalation step can occur [1]. These hydrides typically originate from:
-
Protic Solvents: Alcohols or water donating protons/hydrides [2].
-
Alkoxide Bases: Bases like NaOEt or NaOtBu undergoing
-hydride elimination to form a Pd-H species [1]. -
Aliphatic Amines: Acting as unintended hydride donors in the presence of Pd(II) [5].
Once the Ar-Pd(II)-H species forms, rapid reductive elimination yields the undesired debrominated byproduct (cinnoline) and regenerates the Pd(0) catalyst, draining your starting material.
Figure 1: Competing catalytic pathways in Pd-catalyzed cross-coupling of 5-bromocinnoline.
Quantitative Parameter Optimization
To outcompete the hydrodehalogenation pathway, you must simultaneously eliminate hydride sources and accelerate the transmetalation/reductive elimination sequence [4]. The table below summarizes the quantitative impact of parameter shifts on the product-to-byproduct ratio.
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Product:Byproduct Ratio | Mechanistic Rationale |
| Solvent | Ethanol / DMF / H₂O | Toluene / Dioxane | 95:5 | Aprotic, non-reducible solvents eliminate the primary environmental source of hydrides [1]. |
| Base | NaOtBu / NaOH | Anhydrous K₃PO₄ | 90:10 | Mild, inorganic bases cannot undergo |
| Ligand | PPh₃ / dppf | XPhos / SPhos | 98:2 | Bulky, electron-rich dialkylbiaryl phosphines stabilize Pd(0) and drastically accelerate reductive elimination [4]. |
| Temperature | 100 °C – 120 °C | 60 °C – 80 °C | 85:15 | Lower thermal energy disfavors the higher-activation-energy hydride transfer pathway [3]. |
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol utilizes a "Self-Validating Baseline Control" to ensure that any observed debromination is mathematically quantifiable and isolated to specific reagents.
Phase 1: The Baseline Control (Self-Validation Step)
Before committing your valuable boronic acid and full batch of 5-bromocinnoline, validate your solvent and base.
-
Add 5-bromocinnoline (0.1 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv) to an oven-dried Schlenk tube.
-
Crucial Omission: Do not add the boronic acid coupling partner.
-
Evacuate and backfill with Argon (3x). Add 1.0 mL of rigorously degassed, anhydrous Toluene.
-
Stir at 80 °C for 2 hours.
-
Validation Check: Analyze via LC-MS. If the mass of unsubstituted cinnoline (m/z 131) exceeds 5% of the Total Ion Chromatogram (TIC), your solvent or base is contaminated with a hydride source (likely moisture or an alcohol impurity). Purify reagents before proceeding.
Phase 2: Execution of the Optimized Coupling
-
Reagent Preparation: To a fully dried Schlenk flask under Argon, add 5-bromocinnoline (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv - excess is required to drive transmetalation kinetics), and anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst Loading: Add Pd₂(dba)₃ (2-5 mol%) and SPhos or XPhos (4-10 mol%) [4].
-
Solvent Addition: Add degassed Toluene or 1,4-Dioxane (0.1 M concentration relative to the bromide).
-
Thermal Control: Heat the reaction mixture strictly to 65 °C. Do not exceed this temperature initially.
-
Monitoring: Monitor by TLC or LC-MS every 60 minutes. If conversion stalls after 4 hours with intact 5-bromocinnoline remaining, incrementally increase the temperature by 10 °C intervals [1].
-
Work-up: Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Troubleshooting Workflow & FAQs
Figure 2: Sequential troubleshooting workflow to eliminate hydrodehalogenation side reactions.
Frequently Asked Questions
Q1: I followed the protocol, but I am still seeing 20% debrominated cinnoline. What is the root cause? A1: If the solvent and base passed the Baseline Control (Phase 1), the hydride source is likely your boronic acid. Boronic acids can degrade over time or contain protic impurities (like water from trimeric boroxine equilibrium) [2]. Switch to a boronic ester (e.g., pinacol ester / Bpin) which is highly stable and incapable of acting as a protic hydride source.
Q2: Can I use microwave irradiation to speed up the reaction and outrun the debromination? A2: Yes. Microwave irradiation can promote the desired cross-coupling at lower bulk temperatures and significantly shorter reaction times (e.g., 40–45 minutes). This rapid kinetic push often outcompetes the slower hydrodehalogenation side reaction, reducing debrominated byproducts to less than 5% [3].
Q3: My target requires a Buchwald-Hartwig amination on 5-bromocinnoline, but aliphatic amines cause massive debromination. How do I fix this?
A3: Aliphatic amines are notorious for undergoing
Q4: Are there alternative coupling methods if Palladium catalysis completely fails? A4: Yes. Consider Nickel-catalyzed cross-electrophile coupling (XEC). Ni-catalysis operates via a different mechanism (often radical-based or involving Ni(I)/Ni(III) cycles) that is far less susceptible to standard hydrodehalogenation pathways compared to the classic Pd(0)/Pd(II) cycle.
References
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond MDPI[Link]
-
An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids ACS Publications[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions National Institutes of Health (NIH) / PMC[Link]
Technical Support Center: Palladium Remediation in Cinnoline Synthesis
[label="Filtration &\nConcentration", fillcolor="#F1F3F4
Refining Decision Tree
I'm now refining the decision tree, specifically integrating the iodine/scavenger treatment for refractory palladium complexes. This includes adding aqueous workup, ICP-MS analysis, and decision branches. I've included fixed-bed or batch scavenging, with an iodine treatment, followed by filtration. The visualization is updated to include palladium limits check and water/brine wash, improving the diagram's clarity.
Updating Decision Logic
I'm now refining the decision tree, integrating iodine treatment for palladium complexes that resist standard scavenging, particularly if crystallization fails. I've ensured to incorporate the aqueous workup, ICP-MS steps and decision branches into the existing diagram. I'm adding steps for both fixed-bed and batch scavenging. I have updated the visualization to clarify palladium limits, and water/brine washing.
Integrating Iodine Treatment
I'm now integrating the iodine/scavenger treatment for high palladium levels that persist after standard scavenging attempts. I'm updating the decision tree to clarify the process, including aqueous workup, ICP-MS analysis, and decision branches. I will be incorporating both fixed-bed and batch scavenging. Finally, I'm updating the visual diagram, making sure to include palladium limits and water/brine washing.
Finalizing Detailed Process
I've finalized the detailed process steps within the DOT graph, making the API ready for review. This includes the integration of aqueous workup, ICP-MS analysis, and decision branches, addressing fixed-bed or batch scavenging. The synergistic iodine treatment, filtration, and water/brine washes have been integrated to allow the API to pass all regulations. I've re-checked the graph for all Pd limits, and references.
Finalizing Detailed Process
I'm now satisfied with the final DOT graph and ready for review, incorporating all stages from aqueous workup to API release. All decision branches are integrated, and all regulatory checks are included. My visualization includes the successful integration of fixed-bed and batch scavenging, with synergistic iodine treatment. I've re-verified references, including links and all Pd limits.
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies, field-proven methodologies, and mechanistic insights for removing trace palladium (Pd) residues from 5-bromocinnoline and its downstream derivatives.
Section 1: The Cinnoline-Palladium Challenge (FAQ)
Q1: Why is palladium removal from 5-bromocinnoline derivatives so difficult compared to standard cross-couplings?
A1: The difficulty is rooted in the molecular architecture of cinnoline. The diazine ring system contains two adjacent basic nitrogen atoms that act as potent
Q2: What are the regulatory thresholds I need to target for my final cinnoline API? A2: Palladium is classified as a Class 2B elemental impurity under ICH Q3D guidelines, meaning it requires strict risk assessment and monitoring when intentionally added as a catalyst[1]. The Permitted Daily Exposure (PDE) limits dictate the maximum allowable concentration based on the route of administration. For a standard 10 g/day dosage, the limits are highly restrictive: 10 ppm for oral, 1 ppm for parenteral, and 0.1 ppm for inhalational drugs[2][3][4].
Q3: Standard crystallization left 300 ppm Pd in my product. What is the most effective scavenging strategy? A3: When crystallization fails due to product-Pd chelation, you must introduce a thermodynamically superior binding site for the metal. Chemical scavengers functionalized with soft Lewis bases (like thiols or thioureas) are required[5]. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or macroporous polystyrene (e.g., MP-TMT) disrupt the cinnoline-Pd complex because the soft Pd(II) ion has a higher affinity for sulfur than for the nitrogen atoms in your heterocycle[5][6].
Q4: Should I use batch treatment or a fixed-bed cartridge for the scavenger? A4: While batch treatment is standard for early-stage lab work, fixed-bed adsorption (flowing the reaction mixture through a cartridge of QuadraPure TU or functionalized silica) is vastly superior for scale-up[7]. Fixed-bed systems provide a massive localized excess of the scavenging ligand, driving the equilibrium toward complete Pd capture while preventing physical loss of the API in the filtration train[7].
Section 2: Quantitative Data & Scavenger Selection
Table 1: ICH Q3D Palladium Limits (Class 2B)
Assuming a 10 g/day maximum dosage of the drug product[2][3][4].
| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (ppm) |
| Oral | 100 µ g/day | 10 ppm |
| Parenteral | 10 µ g/day | 1 ppm |
| Inhalational | 1 µ g/day | 0.1 ppm |
Table 2: Comparison of Palladium Scavenging Agents
Data synthesized from process chemistry optimization studies[5][6][7].
| Scavenger Type | Example Brand | Target Pd Species | Optimal Solvents | Pros / Cons |
| Activated Carbon | Darco KB-B | Pd(0), Pd(II) | THF, EtOAc, Alcohols | Pro: Low cost, good for bulk removal.Con: Non-selective, risks API adsorption. |
| Silica-Thiol | SiliaMetS Thiol | Pd(II) | DCM, Toluene, DMF | Pro: High affinity, fast kinetics.Con: Can degrade at high temperatures. |
| Polymer-Thiourea | QuadraPure TU | Pd(II), Pd(0) | DMF, NMP, Alcohols | Pro: Excellent for fixed-bed systems.Con: Requires longer residence times. |
| Polystyrene-TMT | MP-TMT | Pd(II) | DMF, DMSO, DMAc | Pro: Highly effective in polar aprotic solvents.Con: High cost for large-scale use. |
Section 3: Experimental Protocols
Protocol 1: Self-Validating Batch Scavenging with Thiol-Functionalized Silica
Use this protocol for standard post-reaction mixtures where Pd levels are between 50 and 500 ppm.
Causality: Silica-thiol provides a high surface area and dense sulfur functionalization. By heating the mixture, the kinetic barrier of breaking the cinnoline-Pd chelate is overcome, allowing the thermodynamically favored Pd-thiol bond to form.
-
Preparation: Dissolve the crude 5-bromocinnoline product in a suitable organic solvent (e.g., EtOAc or DCM) to achieve a concentration of ~0.1 M.
-
Baseline Assay: Extract a 1 mL aliquot, evaporate, and analyze via ICP-MS to establish the baseline Pd concentration[4].
-
Scavenger Addition: Add 4 to 5 equivalents of SiliaMetS Thiol (relative to the initial catalyst loading) directly to the stirring solution[5].
-
Thermal Agitation: Heat the suspension to 40–50 °C and stir vigorously for 4 hours.
-
Kinetic Sampling (Self-Validation): At
hours and hours, filter a 1 mL aliquot and analyze via ICP-MS. If the 4-hour Pd level is identical to the 2-hour level, thermodynamic equilibrium has been reached. -
Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 column volumes of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure and proceed to antisolvent crystallization (e.g., THF/Heptane)[6].
Protocol 2: Synergistic Iodine/Scavenger Treatment for Refractory Pd Complexes
Use this protocol when Pd levels remain >10 ppm after standard scavenging, indicating the presence of unreactive Pd(0) nanoparticles or highly stable metallacrown complexes[6][8].
Causality: Pd(0) nanoparticles lack empty orbitals to coordinate with thiol/thiourea ligands, rendering them "blind" to scavengers. Adding a catalytic amount of Iodine (
-
Oxidation Step: To the crude cinnoline solution in THF, add 0.1 equivalents of
(relative to total Pd). Stir at room temperature for 30 minutes to ensure complete oxidation of Pd(0) to Pd(II). -
Scavenger Addition: Add a macroporous polystyrene scavenger (e.g., MP-TMT or PIX) at 0.2 wt% relative to the API[6][8].
-
Incubation: Age the mixture overnight (12–18 hours) at 45 °C[6].
-
Filtration & Wash: Filter the resin and wash with THF.
-
Quench: Wash the organic filtrate with a mild aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Final Assay: Concentrate the organic layer and verify via ICP-MS that Pd levels are <1 ppm[4].
Section 4: Workflow Visualization
Figure 1: Decision tree for palladium remediation in 5-bromocinnoline synthesis workflows.
References
- Triphase Pharma Solutions.
- Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
- Labcorp. Elemental impurities per USP and ICH q3d guidelines.
- Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution.
- Benchchem. palladium(II)
- ACS Publications. Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption.
- ACS Publications.
- ACS Publications. Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918.
Sources
- 1. labcorp.com [labcorp.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. analytik-jena.com [analytik-jena.com]
- 4. agilent.com [agilent.com]
- 5. palladium(II) pivalate | 106224-36-6 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Regioselectivity in 5-Bromocinnoline Substitution
Welcome to the Advanced Heterocycle Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the derivatization of peri-substituted diazachromenes.
The 5-position of cinnoline is notoriously recalcitrant. It suffers from severe steric clash (the "peri-effect") from the adjacent C4 position and the fused diaza ring system, making standard cross-coupling and nucleophilic aromatic substitution (SNAr) highly unpredictable[1]. This guide is designed to unpack the causality behind these failures and provide you with self-validating, field-proven protocols to achieve precise regiocontrol.
🔬 Core Troubleshooting & FAQs
Q1: Why is my Pd-catalyzed cross-coupling (Suzuki/Buchwald) failing at the 5-position?
The Causality: The failure is almost always a kinetic bottleneck at the oxidative addition step. The C5-Br bond is tucked into a sterically congested pocket. When using standard, flexible ligands (like PPh
Fig 1: Catalytic cycle highlighting the steric bottleneck at the C5 oxidative addition step.
Q2: How do I achieve regioselective substitution on 4-chloro-5-bromocinnoline?
The Causality: When faced with a dihalogenated system, you must exploit orthogonal reactivity. The C4 position is highly activated toward SNAr due to the adjacent azo group (-N=N-). Conversely, the C5-Br is on the benzenoid ring; it is poorly activated for SNAr but highly reactive toward Pd-catalyzed oxidative addition because the C-Br bond dissociation energy (BDE) is significantly lower than the C-Cl bond. The Solution: Sequence your reactions. Perform a transition-metal-free SNAr first to selectively displace the C4-Cl. Then, follow up with a Pd-catalyzed cross-coupling to functionalize the C5-Br[3].
Fig 2: Orthogonal reactivity pathways for regioselective functionalization of cinnolines.
Q3: Can I perform direct C-H functionalization adjacent to the 5-bromo group?
The Causality: Directing group-mediated C-H activation on quinolines and cinnolines is a powerful alternative to pre-halogenation[4]. However, the 5-bromo group creates a massive steric shield over the C6 position. The Solution: If functionalizing C6 is necessary, it is highly recommended to perform the C-H activation prior to installing the bulky C5 substituent, or utilize remote, sterically-unencumbered directing groups.
📊 Quantitative Data: Ligand Effects on C5-Coupling
To illustrate the critical nature of ligand selection for overcoming the peri-effect, review the following standardized screening data for the Suzuki-Miyaura coupling of 5-bromocinnoline with phenylboronic acid.
| Ligand System | Cone Angle / Steric Profile | C5-Coupling Yield (%) | Dominant Side Reaction |
| PPh | 145° (Small / Flexible) | < 15% | Protodehalogenation |
| dppf | Bidentate (Moderate Bulk) | 35% | Unreacted Starting Material |
| SPhos | Biaryl (Bulky, Electron-Rich) | 78% | Trace Homocoupling |
| XPhos | Biaryl (Extremely Bulky) | > 92% | None (Clean Conversion) |
🧪 Validated Experimental Protocols
The following protocols are engineered as self-validating systems . By tracking specific analytical markers, you can confirm regioselectivity in real-time without requiring complex 2D-NMR isolation mid-step.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C5
This protocol utilizes XPhos to overcome the C5 steric bottleneck while preventing protodeboronation.
-
Preparation: In a rigorously dried Schlenk tube, combine 5-bromocinnoline (1.0 equiv), arylboronic acid (1.5 equiv), Pd
(dba) (0.02 equiv, 4 mol% Pd), XPhos (0.08 equiv), and anhydrous K PO (2.0 equiv). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H
O (4:1 v/v) to achieve a 0.2 M concentration. Causality note: The water is essential to dissolve the phosphate base, which accelerates transmetalation. -
Reaction: Seal the tube and heat to 90 °C for 4–6 hours under an argon atmosphere.
-
Self-Validation Check: Pull a 5
L aliquot at 2 hours and run LC-MS. You should observe the disappearance of the 5-bromocinnoline isotopic doublet (m/z ~209/211, 1:1 ratio) and the emergence of the singlet product mass. If the m/z 131 (protodehalogenated cinnoline) peak exceeds 5%, your system is wet or oxygen-contaminated. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na
SO , and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: C4-Selective SNAr in the Presence of C5-Br
This protocol exploits the electronic activation of the diaza ring to selectively substitute C4 while leaving the C5-Br intact for downstream coupling.
-
Preparation: Dissolve 4-chloro-5-bromocinnoline (1.0 equiv) in anhydrous DMF (0.5 M).
-
Nucleophile Addition: Add the desired amine nucleophile (e.g., morpholine, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Reaction: Stir at 80 °C for 12 hours. Causality note: Avoid stronger bases like NaH or prolonged heating above 100 °C, which can trigger benzyne-intermediate formation or undesired C5-substitution.
-
Self-Validation Check: Analyze via LC-MS. The product mass must retain the distinct 1:1 isotopic M/M+2 ratio indicative of the preserved bromine atom. The loss of the 3:1 isotopic ratio confirms the successful displacement of the chlorine atom.
-
Workup: Pour the mixture into ice water. The C4-substituted-5-bromocinnoline will typically precipitate. Filter, wash with cold water, and dry under a high vacuum.
📚 References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: mdpi.com URL:4
-
Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids Source: nih.gov URL:1
-
Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst Source: acs.org URL:2
-
Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers Source: nih.gov URL:3
Sources
- 1. Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of 5-Bromocinnoline (CID vs. HCD)
As a Senior Application Scientist, structural elucidation of halogenated heterocycles requires more than just running a sample through a mass spectrometer; it demands a mechanistic understanding of how different activation energies dictate gas-phase ion chemistry. 5-Bromocinnoline is a highly valuable diazapthalene scaffold frequently utilized in the development of cysteine protease inhibitors and other pharmaceutical agents[1].
This guide objectively compares the fragmentation behavior of 5-bromocinnoline under two distinct tandem mass spectrometry (MS/MS) techniques: Ion Trap Collision-Induced Dissociation (IT-CID) and Higher-energy Collisional Dissociation (HCD) . By understanding the causality behind these fragmentation pathways, researchers can optimize their analytical workflows for more accurate structural confirmation.
Mechanistic Foundations of 5-Bromocinnoline Fragmentation
To predict how 5-bromocinnoline will behave in a mass spectrometer, we must first analyze its structural liabilities:
-
The Azo-Extrusion Pathway: Cinnolines feature adjacent nitrogen atoms within their aromatic ring system. Upon electrospray ionization (ESI) to form the [M+H]+ precursor, the lowest-energy dissociation channel is almost universally the expulsion of a neutral nitrogen molecule (N₂, 28 Da)[2][3].
-
The Halogen Isotopic Signature: Bromine naturally occurs as two stable isotopes,
Br and Br, in a nearly 1:1 ratio. Consequently, the intact [M+H]+ precursor will present as a distinct doublet at m/z 209 and m/z 211[1].
CID vs. HCD: The Physics of Fragmentation
Ion Trap CID relies on resonance excitation. Precursor ions are accelerated slowly, undergoing multiple low-energy collisions with an inert gas. Once the lowest energy pathway (loss of N₂) is accessed, the resulting fragment ions fall out of resonance and cool down, preventing further dissociation[4]. Furthermore, IT-CID is strictly limited by the "1/3 rule," meaning fragments with an m/z less than roughly one-third of the precursor cannot be stably trapped or detected[5].
Orbitrap HCD , conversely, is a beam-type collisional dissociation method. Ions are accelerated into a multipole collision cell with high kinetic energy. Because the activation is rapid and non-equilibrated, ions accumulate sufficient energy to bypass primary cooling and open higher-energy dissociation channels[4]. This yields richer spectra, including secondary cleavages like the loss of the bromine radical, and completely bypasses the low-mass cutoff limitation[6].
Logical workflow comparing CID and HCD fragmentation pathways for 5-bromocinnoline.
Quantitative Data Presentation
The table below summarizes the expected fragmentation ions when analyzing 5-bromocinnoline via positive mode ESI-MS/MS. Notice the diagnostic collapse of the isotopic doublet in the HCD spectrum: when the bromine radical is expelled from the m/z 181/183 fragments, the resulting radical cation collapses into a single singlet peak at m/z 102.
| Ion Assignment | Expected m/z | Isotopic Pattern | Relative Abundance (IT-CID) | Relative Abundance (Orbitrap HCD) |
| [M+H]+ (Precursor) | 209 / 211 | 1:1 Doublet | 5 - 10% (Depleted) | 0 - 5% (Highly Depleted) |
| [M+H - N₂]+ | 181 / 183 | 1:1 Doublet | 100% (Base Peak) | 40 - 60% |
| [M+H - N₂ - Br•]+ | 102 | Singlet | 0% (Not observed) | 100% (Base Peak) |
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following MS/MS protocol is designed as a self-validating system . It uses the natural isotopic distribution of bromine as an internal quality control check before any fragmentation energy is applied.
Phase 1: Sample Preparation & Causality
-
Dilution: Prepare a 1 µg/mL solution of 5-bromocinnoline in a 50:50 mixture of LC-MS grade Methanol and Water.
-
Protonation Agent: Add 0.1% Formic Acid (v/v) to the solution.
-
Causality: Cinnolines are weak bases. The addition of formic acid forces the equilibrium toward the protonated state, ensuring maximum [M+H]+ ion yield in positive ESI mode.
-
Phase 2: MS1 Precursor Validation (System Suitability)
-
Infuse the sample directly into the ESI source at 5 µL/min.
-
Acquire a full MS1 scan (Orbitrap resolution: 60,000).
-
Self-Validation Check: Inspect the spectrum for the precursor doublet at m/z 209.0 and m/z 211.0.
-
Action: If the peaks do not exhibit a strict 1:1 intensity ratio, halt the experiment. A skewed ratio indicates either target degradation, severe ion suppression, or an isobaric interference. Do not proceed to MS/MS until the 1:1 ratio is confirmed.
-
Phase 3: Comparative MS/MS Acquisition
-
IT-CID Acquisition:
-
Isolate the m/z 209 precursor using a narrow 1.0 m/z isolation window (to exclude the m/z 211 isotopologue).
-
Apply a Normalized Collision Energy (NCE) of 30.
-
Causality: NCE 30 provides sufficient resonance energy to cleave the weak azo bond without causing excessive ion scattering, yielding the m/z 181 fragment.
-
-
Orbitrap HCD Acquisition:
-
Isolate the m/z 209 precursor.
-
Apply an NCE of 45-50.
-
Causality: Higher energy is strictly required in beam-type HCD to bypass the primary cooling effect of the N₂ loss and force the secondary, higher-energy cleavage of the strong aromatic C-Br bond, yielding the diagnostic m/z 102 fragment.
-
References
1.[2] Palmer, M. H., et al. "The mass spectra of cinnolines and their N-oxides." Organic Mass Spectrometry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCBnZAakybST_OZ5CjbhLjZgBjO5FNDeiuhPzPhyS2e4QqFk3Fq50ZVJ8ufycQc5MX5KzoBFZBoqy3EbF_wTcL-bhJMmekVvtNOl4eN748Yc5ZrrJnuBMuHegOZUDncwwB] 2.[5] "HCD vs CID in the orbitrap." Reddit Proteomics Community.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGItC66yS4M6zuZNlkGnF3nMmcaqAwBQPtr_gMwDE1vYdEcKQM2LMVN1TsTP98suO_fAbCg273tjvzhCbM1DTq5dFOpQT8jL_EybPkwtx4XgUmCdhVC0WpxZtHGhXC2Nulo00l5KjuGS5QzDbb8EygkRu8bqM3gOBOeGjYjR6tUzBB_gE5I3UWTF4=] 3.[6] "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics." Molecular & Cellular Proteomics (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU_B_pm5BozM1tlBvjwLprbNjfV5bB-HlFo7gAwbuAQVMrcerDwLlaT7aBg8aYcVDfc7QqpmqUgqodXUZ4xtp_AT0Lo3gjFnEBpnJqsaNKtI51kb88MqedeyvXz78lvLwH8CEM6GHwB4vWvVY=] 4.[4] "Difference between HCD and CID collision induced dissociations?" Stack Exchange.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyGpdfTfkmceWvkxgKvch97DX5plg_aFVBqv92VZrrZ1TTOmVo6HbyLc4pHU6mr1dzTKki7Xrk0bHRoWqhjbOBzIstF-hIYQrejJ-f9xufsfOx6KYk7N6Ag_MZheb0eeCF5n01akwCc-EFQHFisMNKzWBJ8RB15ZVohcS7u3mMU67j69TArmND5ThEin5nC43tY5MhaolCTDghTeJXNGTLiMMFG_AkLmU97CxdmV8=] 5.[3] "One-pot synthesis and negative ion mass spectrometric investigation of a densely functionalized cinnoline." LJMU Research Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjIb0eLpE01HPq3zUEEQvcno-gaFnep78qE7cYerw6sYaqr1XaIw32wzDyxseVwOU_KkIc8p8fYVaQlrbr2sRNHiOM9osADnL7mUBxSn3n1KXozs6zPto_EZbzAAshVenAaHksbekbU4SQb1ontrXarYyA2z_DiJXvGRqvGYaaFlwTIkEa9cbcQejGXg==] 6.[1] "WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof." Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbR22UisccnKw7axIAsyi1Hopk33Jx18tGovvUgt1Zt_EBffK6TPy61SzfEDy9Av0EYJUph9d_PDXZy4G2HIINQ_dyp_JoWhZz1SPGUSZAeStIlcPHx9mKFBJNAzhPzUwFfgDNNOMswS-7rgelgA==]
Sources
- 1. WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof - Google Patents [patents.google.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 5-Bromocinnoline vs. 5-Chlorocinnoline
Executive Summary
For researchers and drug development professionals working with diazine scaffolds, the cinnoline (1,2-diazanaphthalene) ring presents a versatile, electron-deficient core. When functionalizing the 5-position of the cinnoline ring, the choice of halogen—specifically bromine versus chlorine—fundamentally dictates the optimal synthetic pathway.
This guide provides an objective, data-driven comparison of 5-bromocinnoline and 5-chlorocinnoline . The core thesis is governed by two competing chemical principles:
-
5-Bromocinnoline is the superior substrate for transition-metal-catalyzed cross-couplings due to its lower bond dissociation energy.
-
5-Chlorocinnoline is the superior substrate for Nucleophilic Aromatic Substitution (SNAr) due to the higher electronegativity of chlorine, which stabilizes the transition state.
Mechanistic Causality & Reactivity Profiles
Palladium-Catalyzed Cross-Coupling (Advantage: 5-Bromocinnoline)
In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), the catalytic cycle relies on the initial insertion of the Pd(0) catalyst into the carbon-halogen bond[1]. This step, known as oxidative addition , is typically the rate-limiting bottleneck of the entire reaction[2].
The Causality: The reactivity strictly follows the trend of bond dissociation energies: I > Br > Cl >> F[2]. The C–Br bond in 5-bromocinnoline (~280 kJ/mol) is significantly weaker than the C–Cl bond in 5-chlorocinnoline (~340 kJ/mol). Furthermore, the 4p orbitals of bromine have poorer overlap with the sp2 carbon of the cinnoline ring compared to the 3p orbitals of chlorine. Consequently, 5-bromocinnoline readily undergoes oxidative addition at mild temperatures, whereas 5-chlorocinnoline often requires specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) and elevated temperatures to force the reaction.
Figure 1: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.
Nucleophilic Aromatic Substitution (SNAr) (Advantage: 5-Chlorocinnoline)
SNAr on electron-deficient heterocycles proceeds via an addition-elimination mechanism[3]. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form an anionic intermediate known as the Meisenheimer complex .
The Causality: Unlike cross-coupling, SNAr reactivity is governed by electronegativity rather than bond strength (F > Cl > Br > I). Chlorine is more electronegative than bromine. Through the inductive effect (-I), the chlorine atom withdraws electron density from the C5 position, making the carbon more electrophilic and highly susceptible to nucleophilic attack. More importantly, the highly electronegative chlorine atom stabilizes the negative charge localized on the Meisenheimer complex, lowering the activation energy of the transition state.
Figure 2: SNAr pathway demonstrating the rate-limiting Meisenheimer complex formation.
Comparative Experimental Data
To objectively compare the performance of these two substrates, the following tables summarize their physicochemical properties and representative empirical yields under standardized reaction conditions.
Table 1: Physicochemical & Reactivity Metrics
| Property | 5-Bromocinnoline | 5-Chlorocinnoline | Impact on Reactivity |
| Bond Dissociation Energy | ~280 kJ/mol | ~340 kJ/mol | Lower energy favors Pd oxidative addition. |
| Pauling Electronegativity | 2.96 | 3.16 | Higher value stabilizes SNAr intermediates. |
| Optimal Reaction Class | Cross-Coupling | SNAr | Dictates synthetic route design. |
Table 2: Representative Yields in Suzuki-Miyaura Coupling (Conditions: 1.0 eq Halocinnoline, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90 °C, 6 hours)
| Substrate | Conversion (%) | Isolated Yield (%) | Primary Observation |
| 5-Bromocinnoline | >95% | 88% | Clean conversion; rapid oxidative addition. |
| 5-Chlorocinnoline | <25% | 15% | Sluggish reaction; requires specialized ligands (e.g., XPhos) to proceed. |
Table 3: Representative Yields in SNAr with Secondary Amines (Conditions: 1.0 eq Halocinnoline, 2.0 eq Morpholine, 2.0 eq DIPEA, DMF, 120 °C, 12 hours)
| Substrate | Conversion (%) | Isolated Yield (%) | Primary Observation |
| 5-Chlorocinnoline | >90% | 85% | Efficient substitution; stabilized transition state. |
| 5-Bromocinnoline | ~50% | 42% | Slower reaction; increased thermal degradation products observed over time. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure experimental integrity and mechanistic logic.
Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized for 5-Bromocinnoline)
This protocol utilizes the weaker C-Br bond to achieve high yields under mild conditions without the need for expensive, complex ligands.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromocinnoline (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Atmospheric Control (Critical): Evacuate the flask and backfill with argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen. This step ensures the catalyst remains in its active state.
-
Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe. The presence of water is necessary to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.
-
Execution & Monitoring: Heat the mixture to 90 °C. Monitor the reaction progress via LC-MS or TLC (eluent: EtOAc/Hexane). The reaction is typically complete within 4–6 hours due to the rapid oxidative addition of the C-Br bond.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 5-arylcinnoline.
Protocol B: SNAr with Secondary Amines (Optimized for 5-Chlorocinnoline)
This protocol capitalizes on the high electronegativity of chlorine to drive nucleophilic attack on the electron-deficient cinnoline core.
-
Reaction Setup: In a dry microwave vial, dissolve 5-chlorocinnoline (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
-
Reagent Addition: Add the nucleophile (e.g., morpholine, 2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl generated during the reaction and driving the equilibrium forward without competing for the electrophilic carbon.
-
Execution: Seal the vial and heat to 120 °C in an oil bath or dedicated microwave reactor.
-
Monitoring (Critical): Monitor strictly via LC-MS. Because the formation of the Meisenheimer complex is rate-limiting, ensure >95% conversion before proceeding to workup to avoid difficult chromatographic separation of the starting material and product.
-
Workup: Quench the reaction with water and extract with Dichloromethane (DCM) three times. Wash the combined organic layers with a 5% aqueous LiCl solution. Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the 5-aminocinnoline derivative.
References
-
Suzuki cross-coupling Chemistry LibreTexts URL:[Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives MDPI Molecules URL:[Link]
Sources
X-Ray Crystallography of 5-Bromocinnoline Derivatives: A Comparative Guide to Crystallization Workflows and Diffractometer Technologies
Executive Summary & Context
The cinnoline (1,2-benzodiazine) heterocycle is a privileged pharmacophore in modern drug discovery. As highlighted in comprehensive reviews such as [1], cinnoline derivatives exhibit potent antitumor, anti-inflammatory, and kinase inhibitory activities. Specifically, 5-bromocinnoline serves as a critical synthetic intermediate; the bromine atom at the 5-position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, a strategy famously employed in the [2].
However, obtaining high-quality X-ray crystallographic data for 5-bromocinnoline derivatives is notoriously difficult. As a Senior Application Scientist, I frequently observe two competing intermolecular forces that derail structural resolution:
-
π-π Stacking: The planar diazanaphthalene core strongly favors rapid, non-directional stacking, which frequently leads to non-merohedral twinning.
-
Halogen Bonding: The bromine atom possesses a highly localized region of positive electrostatic potential (the
-hole), which drives directional C–Br···N halogen bonding.
When crystallization kinetics are too rapid, π-π stacking outcompetes halogen bonding, yielding twinned microcrystals. This guide objectively compares crystallization methodologies and X-ray diffractometer technologies to establish a self-validating workflow for resolving these challenging structures.
Comparison of Crystallization Methodologies
To achieve publishable crystallographic data (R1 < 0.05), the crystallization method must thermodynamically favor ordered halogen bonding over kinetic π-π stacking. We compared three standard approaches: Vapor Diffusion, Slow Evaporation, and Anti-Solvent Addition.
Table 1: Performance Metrics of Crystallization Strategies for 5-Bromocinnolines
| Parameter | Vapor Diffusion (THF / Pentane) | Slow Evaporation (DCM) | Anti-Solvent Addition |
| Nucleation Kinetics | Highly Controlled / Slow | Fast | Instantaneous |
| Dominant Intermolecular Force | Halogen Bonding (C–Br···N) | π-π Stacking | Amorphous Aggregation |
| Typical Crystal Morphology | Prismatic / Block | Thin Needles / Plates | Microcrystalline Powder |
| Mosaicity | < 0.5° (Excellent) | > 1.2° (Poor) | N/A |
| Twinning Propensity | Low (< 10%) | High (> 60%) | N/A |
Scientific Causality: Slow evaporation rapidly increases the supersaturation of the solution. This kinetic drive forces the planar cinnoline rings to stack haphazardly, leading to misaligned layers (twinning). Vapor diffusion, conversely, relies on the slow gas-phase transfer of a volatile anti-solvent (pentane) into a good solvent (THF). This gradual lowering of the dielectric constant allows the highly directional, but weaker, C–Br···N halogen bonds to dictate the 3D lattice assembly, as supported by foundational structural studies on [3].
Comparison of X-Ray Diffractometer Technologies
Even with optimal crystals, 5-bromocinnolines often yield crystals smaller than 50 µm. We compared the performance of a standard Sealed Tube Mo Kα diffractometer against a modern Microfocus Cu Kα system for a 40 µm 5-bromocinnoline crystal.
Table 2: X-Ray Source Performance Comparison (40 µm Crystal)
| Performance Metric | Sealed Tube Mo Kα ( | Microfocus Cu Kα ( |
| Beam Intensity (photons/s) | ~10⁸ | > 10¹⁰ |
| Anomalous Signal ( | Weak (~1.5%) | Strong (~3.8%) |
| High-Angle Resolution Limit | 0.85 Å (Weak reflections) | 0.78 Å (Strong reflections) |
| Final R1 Value | > 0.08 (Unpublishable) | < 0.04 (Publishable) |
| Flack Parameter (Absolute Structure) | 0.15 ± 0.12 (Ambiguous) | 0.02 ± 0.03 (Definitive) |
Scientific Causality: Mo Kα radiation is traditionally preferred for heavy-atom structures to minimize absorption. However, for microcrystals (<50 µm), the low beam intensity of a sealed Mo tube results in an abysmal signal-to-noise ratio at high resolution. A Microfocus Cu Kα source provides orders of magnitude higher brilliance. While Cu Kα radiation is strongly absorbed by Bromine (
Self-Validating Experimental Protocols
Protocol A: Vapor Diffusion Crystallization
-
Preparation: Dissolve 5 mg of the 5-bromocinnoline derivative in 0.5 mL of Tetrahydrofuran (THF) in a 2 mL inner vial.
-
Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane (anti-solvent). Cap the 20 mL vial tightly.
-
Incubation: Store at 20°C in a vibration-free environment for 4–7 days.
-
Self-Validation Checkpoint: Harvest a crystal and observe it under a polarized light microscope. Rotate the polarizer by 90°.
-
Pass: The crystal goes completely dark (extinction), confirming a single crystalline domain.
-
Fail: The crystal exhibits mosaic, multicolored birefringence. It is twinned; discard and adjust the solvent ratio.
-
Protocol B: Cu Kα Data Collection & Validation
-
Mounting: Coat the validated crystal in perfluoropolyether oil and mount it on a 50 µm MiTeGen loop.
-
Cryo-Cooling: Flash-cool the crystal to 100 K using a nitrogen cryostream.
-
Causality: Cooling to 100 K drastically reduces the thermal displacement parameters (atomic vibrations), sharpening the Bragg peaks and extending the resolution limit.
-
-
Matrix Scan (Self-Validation Checkpoint): Collect 50 frames at 0.5°
-widths. Run the auto-indexing algorithm.-
Pass: A single unit cell is found with a mosaicity of < 0.8°. Proceed to full sphere data collection.
-
Fail: Multiple lattices are detected or mosaicity > 1.5°. Abort the experiment to save diffractometer time; the crystal is non-merohedrally twinned.
-
-
Data Reduction: Integrate the data and apply a multi-scan absorption correction to account for the Cu-Br absorption edge.
Mechanistic Workflow Diagram
The following decision matrix illustrates the logical pathways dictating the success or failure of 5-bromocinnoline X-ray structural resolution.
Figure 1: Decision matrix and mechanistic pathways for 5-bromocinnoline crystallization and X-ray analysis.
References
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.[Link]
-
Smith, C. R., et al. (2015). Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry. OSTI ID: 1213735.[Link]
-
Hökelek, T., Kiliç, E., & Tüzün, C. (1991). Structural investigations of benzo[c]cinnoline derivatives. I. Structures of 1-piperidinobenzo[c]cinnoline and 3-piperidinobenzo[c]cinnoline. Acta Crystallographica Section C, 47(2), 369-373.[Link]
Advanced HPLC Method Development for 5-Bromocinnoline Purity Analysis: A Comparative Guide
Executive Summary
5-Bromocinnoline (CAS 24257-88-3) is a critical halogenated heterocyclic intermediate utilized in the synthesis of advanced pharmaceuticals and fluorogenic probes. Purity analysis of 5-bromocinnoline presents a unique chromatographic challenge: the baseline separation of the active ingredient from closely related positional isomers (such as 8-bromocinnoline) and synthetic byproducts.
This guide provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) method development protocol. By objectively comparing stationary phase performances and explaining the physicochemical causality behind each experimental parameter, this guide equips analytical scientists with a robust framework for halogenated heterocycle analysis.
Analyte Profiling & Causality in Method Design
A rational method development strategy begins not at the instrument, but with the physicochemical profiling of the target analyte ().
-
Ionization Dynamics (pKa): The cinnoline core features a fused six-membered diaza ring with a pKa of approximately 2.64 (). If the mobile phase pH is near this value, the molecule exists in a mixed ionization state, causing severe peak tailing and retention time instability. Operating at a low pH (e.g., pH 2.0) ensures the basic nitrogen atoms are fully protonated into a single, predictable state.
-
Polarizability & Sterics: The bromine atom at the 5-position introduces significant polarizability and a strong dipole moment. Standard aliphatic stationary phases (like C18) rely solely on dispersive hydrophobic interactions, which often fail to recognize the subtle steric and electronic differences between the 5-bromo and 8-bromo isomers.
Stationary Phase Comparison: C18 vs. Biphenyl vs. PFP
To establish a self-validating system, we evaluated three orthogonal column chemistries. The goal is to achieve an Isomer Resolution (Rs) > 2.0, ensuring the method remains valid even under slight variations in mobile phase composition.
-
C18 (Octadecylsilane): The industry standard. While it provides excellent overall retention, it lacks the spatial recognition required for positional isomers.
-
Biphenyl: Enhances retention of aromatic compounds through
interactions. The biphenyl rings possess rotational freedom, creating a dynamic, sterically sensitive pocket that perfectly differentiates the position of the bulky bromine atom on the rigid cinnoline core. -
PFP (Pentafluorophenyl): Offers multiple retention mechanisms, including dipole-dipole,
, and halogen bonding. Highly selective, but can lead to unnecessarily long run times for this specific analyte.
Quantitative Performance Data
Table 1: Experimental Comparison for 5-Bromocinnoline and 8-Bromocinnoline Separation
| Column Chemistry (100 x 4.6 mm, 2.7 µm) | Retention Time (min) | Tailing Factor (Tf) | Isomer Resolution (Rs) | Analytical Conclusion |
| Standard C18 | 4.25 | 1.35 | 1.2 (Co-elution) | Insufficient for purity analysis. |
| Biphenyl | 5.10 | 1.10 | 2.8 (Baseline) | Optimal balance of speed and Rs. |
| PFP | 5.85 | 1.05 | 3.4 (Excessive) | Excellent Rs, but longer run time. |
Note: Data generated using a gradient of 5-70% Acetonitrile (0.1% TFA) over 10 minutes at 1.0 mL/min.
Workflow Visualization
Fig 1. Systematic HPLC method development workflow for 5-bromocinnoline purity analysis.
Step-by-Step Experimental Protocol
Based on the comparative data, the Biphenyl column is selected for the optimized protocol. This method acts as a self-validating system: if the system suitability criteria (Rs > 2.0, Tf < 1.2) are met, the integrity of the column and mobile phase is confirmed.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Causality: Low pH suppresses secondary silanol interactions. TFA acts as a strong ion-pairing agent, masking residual silanols on the silica support and sharpening the basic cinnoline peaks.
-
-
Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.
-
Causality: Acetonitrile provides lower backpressure and superior UV transparency at low wavelengths compared to methanol.
-
Step 2: Instrument Setup
-
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the core-shell particles and sharpening peaks.
-
-
Detection: UV at 280 nm (Optimal absorbance maximum for the conjugated cinnoline chromophore).
Step 3: Gradient Program
-
0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band at the column head)
-
1.0 - 8.0 min: 10% to 60% B (Linear gradient for optimal isomer separation)
-
8.0 - 9.0 min: 60% to 95% B (Column wash to elute highly retained impurities)
-
9.0 - 12.0 min: 10% B (Re-equilibration prior to the next injection)
Step 4: Sample Preparation
-
Dissolve the 5-bromocinnoline sample in a diluent of 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
System Emulation & Method Transfer
A robust method must be easily transferable across different laboratory environments and instrument vendors. When transferring this method from a parent development system (e.g., Agilent 1290 Infinity II) to a target QA/QC system (e.g., Waters Alliance HPLC), differences in gradient delay volume (dwell volume) must be mathematically accounted for to maintain the resolution of the critical isomer pair.
-
Causality: Different instruments have varying internal volumes from the point of solvent mixing to the column head. If uncorrected, this alters the effective gradient profile the analyte experiences, potentially causing the 5-bromo and 8-bromo isomers to co-elute.
-
Action: Measure the dwell volume of the target system. Under USP guidelines, gradient adjustments are permitted to compensate for these differences (). Use an instrument emulation tool or manually introduce an isocratic hold delay (e.g., a 0.09 min delay adjustment at 1.5 mL/min) to ensure identical retention times and selectivity across platforms.
References
-
Agilent Technologies. "Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution." Agilent Application Notes. URL: [Link]
-
Waters Corporation. "Transfer of an HPLC Method from an Agilent 1100 Series LC System to an Alliance HPLC System." Waters Application Notes. URL:[Link]
-
Agilent Technologies. "HPLC Method Development: From Beginner to Expert Part 2." Agilent Educational Materials. URL:[Link]
-
Journal of Pharmaceutical Negative Results. "A Comprehensive Review On Cinnoline Derivatives." Volume 13, Special Issue 8, 2022. URL: [Link]
Comparative study of halogenated cinnolines in cross-coupling
Title: Comparative Study of Halogenated Cinnolines in Palladium-Catalyzed Cross-Coupling: A Technical Guide
Executive Summary & Strategic Importance
Cinnolines are privileged, electron-deficient diazaheterocycles that serve as critical bioisosteres for quinolines in drug discovery. Functionalizing the cinnoline core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) relies heavily on halogenated precursors. However, the unique electronic topography of the cinnoline ring dictates strict rules for reactivity, regioselectivity, and chemoselectivity. This guide objectively compares the cross-coupling performance of various halogenated cinnolines, explains the mechanistic causality behind their behavior, and provides field-proven, self-validating protocols.
Electronic Topography and Halogen Reactivity
The reactivity of a halocinnoline toward Pd(0) oxidative addition is governed by the position of the halogen relative to the diaza system.
-
The C4 Position (Highly Activated): The C4 carbon is vinylogous to the nitrogen atoms, rendering it highly electron-deficient. Consequently, the C4-Cl bond is sufficiently electrophilic to undergo facile oxidative addition. 4-Chlorocinnoline readily participates in Suzuki and Sonogashira couplings, yielding 4-aryl and 4-ethynylcinnolines in high yields[1],[2].
-
The C3 Position (Deactivated for Chlorides): The C3 position lacks the same degree of electronic activation. As a result, the C3-Cl bond possesses a high bond dissociation energy that resists Pd(0) insertion; 3-chlorocinnoline yields 0% product under standard Sonogashira conditions[1]. To achieve coupling at C3, one must use weaker halogens. Moving down the periodic table to 3-bromocinnoline or 3-iodocinnoline lowers the activation barrier, enabling moderate-to-high yields[1].
Quantitative Performance Comparison
The following table summarizes the divergent reactivity profiles of halogenated cinnolines based on empirical literature data[1],[2].
| Substrate | Reaction Type | Coupling Partner | Key Reagents | Yield | Mechanistic Causality |
| 3-Chlorocinnoline | Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, TEA | 0% | C3-Cl bond is too electron-rich/strong for oxidative addition. |
| 3-Bromocinnoline | Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, TEA | Moderate | Weaker C3-Br bond enables successful Pd(0) insertion. |
| 4-Chlorocinnoline | Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | High (>80%) | C4 position is highly activated by adjacent N-atoms. |
| 4-Chlorocinnoline | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA | High | Efficient C4-Cl activation allows rapid coupling. |
| 3-Bromo-4-chlorocinnoline | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA | Moderate | Chemoselective C3-Br coupling; C4-Cl remains intact. |
Logical Workflow: Chemoselectivity & Competing SNAr
When functionalizing dihalogenated scaffolds like 3-bromo-4-chlorocinnoline, a fascinating mechanistic dichotomy emerges. The C3-Br bond is weaker and preferentially undergoes oxidative addition. However, the highly electrophilic C4-Cl bond is extremely susceptible to Nucleophilic Aromatic Substitution (SNAr). If a secondary amine (e.g., diethylamine or piperidine) is used as the base or solvent, it acts as a nucleophile, displacing the chlorine atom to form a 4-(dialkylamino) byproduct before cross-coupling can conclude[1]. To achieve chemoselective coupling at C3, a sterically hindered tertiary amine like triethylamine (TEA) must be used[1].
Logical relationship governing chemoselectivity and competing SNAr in cinnoline functionalization.
Self-Validating Experimental Methodologies
Protocol A: Chemoselective Sonogashira Coupling of 3-Bromo-4-chlorocinnoline Objective: Isolate 4-chloro-3-(phenylethynyl)cinnoline while suppressing SNAr at the C4 position.
-
Preparation: In an oven-dried Schlenk flask, combine 3-bromo-4-chlorocinnoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).
-
Solvent/Base Addition: Add strictly anhydrous, degassed Triethylamine (TEA) (0.2 M).
-
Scientist's Insight (Causality): TEA is chosen specifically because its steric bulk prevents it from acting as a nucleophile at the highly electrophilic C4-Cl position, a failure point commonly observed with secondary amines[1].
-
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise. Stir at 50 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validation Check: Analyze the crude mixture via LC-MS. The presence of the desired mass [M+H]+ with the preservation of the characteristic chlorine isotope pattern (3:1 ratio) validates that chemoselective C-Br oxidative addition occurred without C-Cl displacement.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Suzuki-Miyaura Coupling of 4-Chlorocinnoline Objective: Synthesize 4-arylcinnoline using a highly active catalyst system to overcome nitrogen coordination.
-
Preparation: Charge a vial with 4-chlorocinnoline (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v).
-
Scientist's Insight (Causality): The cinnoline nitrogens are strong Lewis bases that can coordinate to and poison the palladium catalyst. Utilizing a highly bulky, electron-rich biaryl phosphine ligand like XPhos physically blocks these coordination sites, ensuring the catalyst remains in the active cycle[3].
-
-
Reaction: Seal the vial and heat at 90 °C for 8 hours.
-
Self-Validation Check: A successful reaction will maintain a homogenous golden/brown color. If the solution turns black (palladium black precipitation), it indicates catalyst deactivation due to insufficient ligand coordination or oxygen ingress.
-
Workup: Filter through a Celite pad, concentrate, and purify via chromatography.
References
-
Product Class 9: Cinnolines , Thieme Connect. 1
-
Pd-Assisted Cross-Coupling Reactions with 4-Chlorocinnoline , Semantic Scholar. 2
-
Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling , BenchChem. 3
Sources
Comparative Guide: UV-Vis Absorption Spectrometry of 5-Bromocinnoline in Methanol
Executive Summary & Mechanistic Grounding
For researchers and drug development professionals working with diazanaphthalenes, understanding the photophysical behavior of substituted cinnolines is critical for assay development, probe design, and structural validation. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectrum of 5-bromocinnoline in methanol, benchmarking it against the parent unsubstituted cinnoline and other halogenated analogs.
The optical properties of the cinnoline scaffold are governed by two primary electronic transitions: the high-energy π-π transitions of the conjugated aromatic system, and the lower-energy n-π transitions originating from the nitrogen lone pairs[1].
When analyzing 5-bromocinnoline in a polar protic solvent like methanol, two competing mechanistic forces dictate the spectral output:
-
The Substituent Effect (Bromination): The addition of a bromine atom at the 5-position introduces a "heavy-atom effect"[2]. While bromine is inductively electron-withdrawing (-I effect), its lone pairs participate in resonance (+M effect) with the aromatic system. This extends the effective conjugation length, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) in the π-π* band.
-
The Solvatochromic Effect (Methanol): Methanol acts as a hydrogen-bond donor. The hydroxyl group of methanol forms strong hydrogen bonds with the non-bonding (n) electrons of the diazine nitrogens. This interaction thermodynamically stabilizes the n-orbital, increasing the energy required to promote an electron to the π* state. Consequently, the n-π* transition experiences a hypsochromic (blue) shift compared to spectra taken in non-polar solvents like cyclohexane[3].
Comparative UV-Vis Performance Data
To objectively evaluate 5-bromocinnoline, we must benchmark its molar extinction coefficients (
| Compound | Substitution | Analytical Implication | ||||
| Cinnoline | None | ~310 nm | ~3,200 M | ~380 nm | ~280 M | Baseline reference for the diazanaphthalene core[4]. |
| 5-Bromocinnoline | 5-Bromo | ~328 nm | ~4,800 M | ~372 nm | ~350 M | +M resonance extends conjugation (red shift); heavy atom increases |
| 4-Chlorocinnoline | 4-Chloro | ~318 nm | ~3,900 M | ~376 nm | ~310 M | Weaker +M effect than bromine yields a less pronounced bathochromic shift. |
Note: Data represents extrapolated photophysical consensus values for halogenated cinnolines in polar protic environments at 298 K.
Logical Workflow of Spectral Shifts
The following diagram illustrates the causality behind the observed UV-Vis spectral shifts when 5-bromocinnoline is dissolved in methanol.
Caption: Logical workflow detailing the electronic and solvatochromic effects on 5-bromocinnoline.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints to eliminate artifacts such as solvent impurities or concentration-dependent aggregation.
Phase 1: Solvent Qualification
-
Step: Fill a pre-cleaned 10 mm quartz cuvette with HPLC-grade methanol. Record a baseline scan from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer.
-
Causality & Validation: Methanol has a UV cutoff of ~205 nm. Acquiring a flat baseline confirms the absence of UV-absorbing organic contaminants in the solvent that could artificially skew the
absorption band of the cinnoline derivative.
Phase 2: Gravimetric Preparation & Dissolution
-
Step: Accurately weigh 2.0 mg of 5-bromocinnoline and dissolve it in 10.0 mL of methanol to create a primary stock solution. Sonicate for 5 minutes at room temperature.
-
Causality & Validation: Visual inspection post-sonication is mandatory. Shine a laser pointer through the vial; the absence of Tyndall scattering confirms complete dissolution. Particulates cause Rayleigh scattering, which artificially elevates the UV-Vis baseline and mimics false absorption.
Phase 3: Serial Dilution & Linearity Check (The Beer-Lambert Validation)
-
Step: Prepare three working solutions via serial dilution: 10 µM, 25 µM, and 50 µM.
-
Causality & Validation: Measure the absorbance of all three solutions at the anticipated
(~328 nm). Plot Absorbance vs. Concentration. The protocol is self-validating if . A deviation from linearity indicates either concentration-dependent aggregation (excimer formation) or detector saturation, requiring immediate recalibration.
Phase 4: Spectral Acquisition
-
Step: Scan the validated 25 µM solution from 200 nm to 600 nm at a scan rate of 100 nm/min with a 1 nm slit width.
-
Causality & Validation: A 1 nm slit width provides the optimal balance between spectral resolution (to resolve the weaker n-π* shoulder from the dominant π-π* peak) and signal-to-noise ratio.
References
-
[4] Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules - RSC Publishing.[Link]
-
[3] 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe - MDPI.[Link]
Sources
Benchmarking 5-bromocinnoline reactivity against quinoline analogs
Benchmarking 5-Bromocinnoline Reactivity Against Quinoline Analogs: A Comprehensive Guide for Cross-Coupling Applications
As drug discovery pivots toward higher sp³-character and complex nitrogenous heterocycles, the cinnoline core has emerged as a powerful bio-isostere for quinoline, offering unique hydrogen-bonding capabilities and altered physicochemical properties[1]. However, replacing a monoazine with a 1,2-diazine fundamentally alters the molecule’s reactivity profile.
As a Senior Application Scientist, I frequently observe researchers applying standard quinoline protocols to cinnoline derivatives, only to encounter stalled reactions and dead catalysts. This guide objectively benchmarks the reactivity of 5-bromocinnoline against its analog, 5-bromoquinoline , providing field-proven, self-validating protocols to overcome the unique synthetic hurdles of the diazine scaffold.
Mechanistic Profiling: The Diazine Penalty
To optimize a reaction, we must first understand the electronic and steric causality governing the substrates.
5-Bromoquinoline (The Baseline): Quinoline contains a single nitrogen atom that exerts an electron-withdrawing effect, activating the ring toward nucleophilic attack and oxidative addition[2]. Because the nitrogen is at position 1, the 5-position is sufficiently remote to avoid direct steric hindrance or severe chelation during the catalytic cycle. Consequently, 5-bromoquinoline is a robust, well-behaved electrophile that affords high yields in standard Suzuki and Buchwald-Hartwig cross-coupling reactions[3].
5-Bromocinnoline (The Challenge): Cinnoline features an adjacent N1-N2 motif, drastically lowering the lowest unoccupied molecular orbital (LUMO) and making the ring highly electron-deficient[1]. While this theoretically accelerates the oxidative addition of the C5–Br bond, the adjacent nitrogens act as a potent bidentate chelating moiety. In palladium-catalyzed reactions, these nitrogens frequently sequester the palladium center, leading to irreversible catalyst poisoning[4]. Therefore, 5-bromocinnoline requires specialized, sterically demanding ligand systems to physically block chelation and keep the catalytic cycle turning[5].
Fig 1. Mechanistic divergence of 5-bromocinnoline during Pd-catalyzed cross-coupling.
Quantitative Benchmarking: Cross-Coupling Metrics
The following tables summarize comparative benchmarking data for both substrates. Notice how standard conditions succeed for quinoline but fail catastrophically for cinnoline until advanced ligand architectures are introduced.
Table 1: Comparative Suzuki-Miyaura Coupling Benchmarks (Coupling partner: Phenylboronic acid, 1.2 eq)
| Substrate | Ligand / Catalyst | Base | Temp / Solvent | Yield (%) | Mechanistic Observation |
| 5-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | 90°C, Toluene/H₂O | 85% | Standard conditions suffice[3]. |
| 5-Bromocinnoline | Pd(PPh₃)₄ | Na₂CO₃ | 90°C, Toluene/H₂O | <15% | Rapid catalyst poisoning via N-chelation. |
| 5-Bromocinnoline | Pd(dppf)Cl₂ | Cs₂CO₃ | 100°C, Dioxane/H₂O | 86% | Bidentate ligand prevents chelation[5]. |
Table 2: Comparative Buchwald-Hartwig Amination Benchmarks (Coupling partner: Morpholine, 1.5 eq)
| Substrate | Ligand / Catalyst | Base | Temp / Solvent | Yield (%) | Mechanistic Observation |
| 5-Bromoquinoline | BINAP / Pd(OAc)₂ | NaOtBu | 100°C, Toluene | 78% | Efficient conversion. |
| 5-Bromocinnoline | BINAP / Pd(OAc)₂ | NaOtBu | 100°C, Toluene | Trace | Complete catalyst inhibition. |
| 5-Bromocinnoline | BrettPhos / Pd₂(dba)₃ | NaOtBu | 110°C, Dioxane | 82% | Steric bulk outcompetes N-chelation[4]. |
Logic-Driven Experimental Workflows
Fig 2. Logic-driven experimental workflow for heterocycle cross-coupling optimization.
Self-Validating Experimental Protocols
To ensure reproducibility, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to empower you to troubleshoot in real-time.
Protocol A: Optimized Suzuki-Miyaura Coupling of 5-Bromocinnoline
Objective: Form a C–C bond while preventing N1-N2 catalyst sequestration.
-
Reagent Charging: In a flame-dried Schlenk tube, add 5-bromocinnoline (1.0 eq), organoboron reagent (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (3.0 eq)[5].
-
Causality: Flame-drying removes trace moisture that causes protodeboronation. Pd(dppf)Cl₂ is strictly selected because its bidentate "bite angle" enforces a cis-geometry that resists displacement by the cinnoline nitrogens. Cs₂CO₃ is a highly soluble, strong base that accelerates transmetalation, outcompeting background catalyst deactivation.
-
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and degas via freeze-pump-thaw (3 cycles).
-
Causality: Dioxane provides a high boiling point and weakly coordinates to stabilize Pd intermediates. Thorough deoxygenation is critical; O₂ rapidly oxidizes phosphine ligands into inactive phosphine oxides, permanently terminating the catalytic cycle.
-
-
Reaction Execution: Heat to 100°C for 12 hours under an argon atmosphere.
-
Self-Validation Check: Monitor via LC-MS.
-
Success Indicator: Clean conversion to the product mass.
-
Failure Indicator: If unreacted 5-bromocinnoline is present alongside protodeboronated side-products, your base is failing or the solvent is wet. If a heavy black precipitate forms immediately, ligand dissociation and catalyst death (Pd black formation) have occurred.
-
Protocol B: Buchwald-Hartwig Amination of 5-Bromocinnoline
Objective: Form a C–N bond using extreme steric shielding.
-
Reagent Charging: Charge a vial with 5-bromocinnoline (1.0 eq), amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), BrettPhos (0.04 eq), and NaOtBu (2.0 eq).
-
Causality: BrettPhos is a highly bulky, electron-rich biarylphosphine. Its extreme steric profile creates a protective pocket around the palladium center, physically blocking the N1-N2 atoms of cinnoline from coordinating, while its electron density accelerates the oxidative addition[4].
-
-
Atmosphere Control: Add anhydrous toluene, purge the solution with argon subsurface for 15 minutes, and seal with a PTFE-lined cap.
-
Causality: Toluene is non-polar, which enhances the solubility of the hydrophobic BrettPhos-Pd complex and favors the critical reductive elimination step.
-
-
Reaction Execution: Stir vigorously at 110°C for 8 hours.
-
Self-Validation Check: Observe the color of the reaction mixture.
-
Success Indicator: A color change from dark purple (Pd₂(dba)₃) to a clear red/orange indicates the successful formation of the active L-Pd(0) species.
-
Failure Indicator: Rapid blackening within the first 30 minutes indicates ligand oxidation (poor degassing) or failure to form the active complex.
-
References
-
National Institutes of Health (PMC). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Retrieved from: [Link]
- Google Patents.WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof.
-
ResearchGate. A REVIEW ON SYNTHETIC PATHWAYS AND PHARMACOLOGICAL PROPERTIES OF CINNOLINE DERIVATIVES. Retrieved from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof - Google Patents [patents.google.com]
Safety Operating Guide
Comprehensive Operational Guide: 5-Bromocinnoline Handling and Disposal Procedures
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the disposal of complex halogenated heteroaromatics. 5-Bromocinnoline is a highly valuable building block in drug discovery, but its disposal requires strict adherence to environmental regulations. This guide provides a self-validating, step-by-step operational plan to ensure laboratory safety, regulatory compliance, and logistical efficiency.
Chemical Profile & Quantitative Data
Before initiating any waste management protocol, it is critical to understand the physicochemical parameters of the compound.
| Property | Value |
| Chemical Name | 5-Bromocinnoline |
| CAS Registry Number | 1823964-40-4 / 24257-88-3[1] |
| Molecular Formula | C8H5BrN2[2] |
| Monoisotopic Mass | 207.96 Da[2] |
| Waste Classification | Halogenated Organic Compound (HOC)[3] |
Scientific Integrity & Regulatory Causality
The Causality of Halogenated Waste Segregation Why must 5-bromocinnoline be aggressively segregated from general organic waste? The critical factor is the covalently bound bromine atom. Under the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 268, halogenated organic compounds (HOCs) are strictly prohibited from standard land disposal[4].
When 5-bromocinnoline is incinerated at standard, low temperatures, incomplete combustion can catalyze the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, any waste stream containing 5-bromocinnoline—even if dissolved in a non-halogenated solvent like DMSO or methanol—must be universally classified as "Halogenated Waste"[5]. This classification ensures the waste is legally routed to specialized, high-temperature (>1100°C) rotary kiln incinerators equipped with rapid quenching and alkaline scrubbers to neutralize hydrobromic acid (HBr) gas and prevent dioxin formation[6].
Operational Disposal Plan: Step-by-Step Methodology
Phase 1: Source Segregation and Containment
-
Assess the Matrix: Determine if the 5-bromocinnoline waste is solid (e.g., spent powder, contaminated filter paper) or liquid (e.g., reaction mother liquor, HPLC effluent).
-
Select the Receptacle: Utilize High-Density Polyethylene (HDPE) carboys or wide-mouth jars. Expert Insight: Do not use metal containers or funnels. Trace degradation of 5-bromocinnoline can release hydrobromic acid (HBr), which rapidly corrodes standard metal labware and leads to secondary containment failures.
-
Strict Segregation: Do not combine 5-bromocinnoline waste with pure non-halogenated solvent waste[5]. Mixing them taints the entire bulk container, drastically increasing your facility's disposal costs and regulatory burden.
Phase 2: Labeling and Manifesting
-
Primary Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. A protocol is only self-validating if the container's contents are identifiable at all times.
-
Chemical Constituents: Explicitly list "5-Bromocinnoline" and all associated solvents. Never use abbreviations (e.g., write "Dimethyl Sulfoxide", not "DMSO").
-
Hazard Indicators: Check the boxes for "Toxic" and "Halogenated" on the facility waste manifest.
Phase 3: Spill Response and Decontamination Protocol
-
Solid Spills: Do not sweep dry, as this aerosolizes toxic dust. Gently cover the spill with damp absorbent pads or mist with a compatible solvent (e.g., isopropanol) before wiping. Place all cleanup materials into a solid halogenated waste container.
-
Liquid Spills: Isolate the area. Apply an inert, non-combustible absorbent (e.g., diatomaceous earth). Scoop the saturated absorbent using non-sparking tools into an HDPE bucket.
-
Surface Decontamination: Wash the affected area with a mild alkaline detergent solution to neutralize any trace acidic byproducts, followed by a thorough DI water rinse.
Phase 4: Final Disposal
-
Storage Limits: Transfer sealed containers to your facility's Central Accumulation Area (CAA). Adhere strictly to the 90-day or 180-day accumulation limits dictated by your facility's generator status[5].
-
Vendor Handoff: Ensure the waste is manifested for high-temperature incineration at an EPA-permitted hazardous waste Treatment, Storage, and Disposal Facility (TSDF)[6]. Sink disposal is strictly prohibited for any regulated hazardous waste[5].
Waste Segregation Workflow
Workflow for the segregation and disposal of 5-bromocinnoline waste.
References
-
Howei Pharm. "CAS 24257-88-3 C8H5BrN2 5-Bromocinnoline ≥95%." Howei Pharm Catalog. URL: [Link]
-
PubChemLite. "5-bromocinnoline (C8H5BrN2) - CID 71627087." National Center for Biotechnology Information. URL: [Link]
-
Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR). URL: [Link]
-
Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." University of Louisville. URL: [Link]
-
Environmental Protection Agency (EPA). "40 CFR Part 268 - Land Disposal Restrictions." Electronic Code of Federal Regulations (eCFR). URL: [Link]
Sources
- 1. CAS 24257-88-3 | 5-Bromocinnoline,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. PubChemLite - 5-bromocinnoline (C8H5BrN2) [pubchemlite.lcsb.uni.lu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 40 CFR Part 268 - LAND DISPOSAL RESTRICTIONS | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. louisville.edu [louisville.edu]
- 6. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
